molecular formula C41H48Cl2N14O4 B12407618 STING agonist-8 dihydrochloride

STING agonist-8 dihydrochloride

Katalognummer: B12407618
Molekulargewicht: 871.8 g/mol
InChI-Schlüssel: XXKOTEQSCVJNHZ-MIIBGCIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

STING agonist-8 dihydrochloride is a useful research compound. Its molecular formula is C41H48Cl2N14O4 and its molecular weight is 871.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H48Cl2N14O4

Molekulargewicht

871.8 g/mol

IUPAC-Name

8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide;dihydrochloride

InChI

InChI=1S/C41H46N14O4.2ClH/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2;;/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58);2*1H/b8-7+;;

InChI-Schlüssel

XXKOTEQSCVJNHZ-MIIBGCIDSA-N

Isomerische SMILES

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl

Kanonische SMILES

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of the STING pathway has emerged as a promising therapeutic strategy in immuno-oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy. STING agonist-8 dihydrochloride (B599025) (also known as compound 5-AB) is a potent synthetic agonist of the STING protein. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action: Direct STING Activation

STING agonist-8 dihydrochloride functions as a direct activator of the STING protein. Unlike the natural STING agonist, cyclic GMP-AMP (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, this compound bypasses the need for cGAS and directly binds to the STING protein. This binding event induces a conformational change in the STING dimer, leading to its activation and subsequent downstream signaling.

Signaling Pathway

The activation of STING by this compound initiates a well-defined signaling cascade, as illustrated in the diagram below.

STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_ec Extracellular Space Agonist STING Agonist-8 dihydrochloride STING STING (inactive dimer) Agonist->STING Binds to STING STING_active STING (active, translocating) STING->STING_active Conformational Change & Activation TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pTBK1->STING_active Phosphorylates STING pTBK1->IRF3 Phosphorylates pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates Genes IFN-β & ISGs Gene Transcription pIRF3_n->Genes IFNb Type I Interferons (e.g., IFN-β) Genes->IFNb Secretion Cytokines Pro-inflammatory Cytokines & Chemokines Genes->Cytokines Secretion experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Primary Screening: IRF Reporter Assay (e.g., THP1-Dual™ KI-hSTING-R232) B Determine EC50 A->B C Mechanism Confirmation: Western Blot for p-STING, p-TBK1, p-IRF3 B->C E Binding Affinity: (e.g., TR-FRET, SPR) B->E F Pharmacokinetics/ Pharmacodynamics (PK/PD) B->F Proceed with potent compounds D Functional Outcome: Cytokine Profiling (ELISA/Luminex) C->D G Efficacy Studies: Syngeneic Tumor Models F->G H Tumor Growth Inhibition G->H I Immune Cell Infiltration Analysis (Flow Cytometry, IHC) G->I J Systemic Cytokine Analysis G->J

In-Depth Technical Guide: STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STING agonist-8 dihydrochloride (B599025), a potent modulator of the STING (Stimulator of Interferon Genes) pathway. This document details its target binding affinity, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Core Target Engagement: Cellular Potency

STING agonist-8 dihydrochloride, also identified as compound 5-AB, is a potent, non-cyclic dinucleotide agonist of the STING protein. Its efficacy is demonstrated by a half-maximal effective concentration (EC50) of 27 nM in THP-1 Dual™ KI-hSTING-R232 cells, a human monocytic cell line engineered to report on STING activation. While direct binding affinity data such as the dissociation constant (Kd) is not publicly available, the low nanomolar EC50 value indicates a strong functional interaction with the STING protein, leading to robust downstream signaling.

Quantitative Data Summary
ParameterValueCell LineTargetSource
EC50 27 nMTHP-1 Dual™ KI-hSTING-R232Human STING (R232 variant)[1][2][3][4]

Mechanism of Action: Activating the cGAS-STING Pathway

This compound functions by directly binding to the STING protein, an essential adaptor protein in the innate immune system. This binding event mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).

Upon activation by an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for mounting an effective anti-tumor and anti-viral immune response.

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (dimer) cGAMP->STING_ER binds & activates STING_Agonist STING Agonist-8 dihydrochloride STING_Agonist->STING_ER binds & activates STING_Active Activated STING STING_ER->STING_Active translocates TBK1 TBK1 STING_Active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3_cyto IRF3 pTBK1->IRF3_cyto phosphorylates IRF3_dimer p-IRF3 (dimer) IFN_Genes Type I IFN Genes IRF3_dimer->IFN_Genes activates transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA pIRF3_cyto p-IRF3 IRF3_cyto->pIRF3_cyto pIRF3_cyto->IRF3_dimer dimerizes & translocates IFN_protein Type I Interferons IFN_mRNA->IFN_protein translation IFN_protein_out Secreted Type I IFNs IFN_protein->IFN_protein_out secreted Cellular_Assay_Workflow A Prepare serial dilutions of This compound C Add compound dilutions to the cells A->C B Seed THP-1 Dual™ KI-hSTING-R232 cells in a 96-well plate B->C D Incubate for 24 hours at 37°C C->D E Collect supernatant D->E F Perform QUANTI-Luc™ assay E->F G Measure luminescence F->G H Calculate EC50 value G->H SPR_Logic cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis cluster_results Results Immobilize Immobilize STING protein on sensor chip Inject Inject STING agonist at various concentrations Immobilize->Inject Measure Measure SPR signal (Association & Dissociation) Inject->Measure Fit Fit data to a binding model Measure->Fit ka ka (Association Rate) Fit->ka kd kd (Dissociation Rate) Fit->kd Kd Kd = kd/ka (Binding Affinity) ka->Kd kd->Kd

References

An In-depth Technical Guide to the Downstream Signaling Pathways of STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a potent immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. STING agonists, which directly activate this pathway, are a promising class of immunomodulatory agents. This technical guide focuses on the downstream signaling pathways activated by a specific synthetic STING agonist, STING agonist-8 dihydrochloride (B599025). While detailed quantitative data for this particular compound is limited in publicly available literature, this guide will provide a comprehensive overview of the canonical STING signaling cascade, supported by established experimental protocols and data presentation formats that are applicable to its characterization.

Core Signaling Pathways of STING Agonist Activation

STING agonist-8 dihydrochloride, like other STING agonists, initiates a signaling cascade that culminates in the activation of key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).

Activation of the TBK1-IRF3 Axis

Upon binding of this compound, the STING protein, which resides on the endoplasmic reticulum (ER), undergoes a conformational change, leading to its dimerization and trafficking from the ER to the Golgi apparatus. This translocation is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates STING itself, creating a docking site for IRF3. Subsequently, TBK1 phosphorylates IRF3, leading to its dimerization and translocation into the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

STING_TBK1_IRF3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STING_Agonist STING agonist-8 dihydrochloride STING_ER STING (ER) STING_Agonist->STING_ER Binding & Activation STING_Active Activated STING (Golgi) STING_ER->STING_Active Trafficking TBK1 TBK1 STING_Active->TBK1 Recruitment pSTING p-STING STING_Active->pSTING Phosphorylation pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation pTBK1->STING_Active IRF3 IRF3 pTBK1->IRF3 Phosphorylation pSTING->IRF3 Recruitment pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IFN_Genes Type I Interferon Genes (e.g., IFNB1) pIRF3_dimer->IFN_Genes Nuclear Translocation & Gene Transcription

Diagram 1: STING-TBK1-IRF3 Signaling Pathway.
Activation of the NF-κB Pathway

In addition to the IRF3 axis, STING activation also leads to the induction of the NF-κB signaling pathway. This can occur through TBK1-mediated phosphorylation of the IκB kinase (IKK) complex, although the precise mechanisms are still being fully elucidated. Activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), releasing the NF-κB p65/p50 heterodimer to translocate to the nucleus. In the nucleus, NF-κB drives the transcription of a wide range of pro-inflammatory cytokines and chemokines.

STING_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STING_Agonist STING agonist-8 dihydrochloride STING_Active Activated STING (Golgi) STING_Agonist->STING_Active Activation pTBK1 p-TBK1 STING_Active->pTBK1 Activation IKK_complex IKK Complex pTBK1->IKK_complex Phosphorylation pIKK_complex p-IKK Complex IKK_complex->pIKK_complex IkB IκB pIKK_complex->IkB Phosphorylation pIkB p-IκB IkB->pIkB NFkB_complex NF-κB (p65/p50)-IκB (Inactive) NFkB_active NF-κB (p65/p50) (Active) pIkB->NFkB_complex Ubiquitination & Degradation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF, IL-6) NFkB_active->Proinflammatory_Genes Nuclear Translocation & Gene Transcription

Diagram 2: STING-NF-κB Signaling Pathway.

Quantitative Data for this compound

As of the latest literature review, detailed quantitative data on the downstream signaling effects of this compound are not widely published. The primary available data point is its potency in a specific cell line.

Table 1: Potency of this compound

CompoundCell LineParameterValueReference
This compound (compound 5-AB)THP1-Dual KI-hSTING-R232EC5027 nM[1]

To illustrate how quantitative data for STING agonists is typically presented, the following are example tables based on data from other STING agonists. These formats can be used to structure data generated from experiments with this compound.

Example Table 2: Dose-Dependent Induction of IFN-β by a STING Agonist

STING Agonist Concentration (µM)IFN-β Secretion (pg/mL) ± SD
0 (Vehicle)15 ± 5
0.1250 ± 30
11500 ± 120
104500 ± 350
504800 ± 400

Example Table 3: Time-Course of TBK1 and IRF3 Phosphorylation

Time after Agonist Treatment (hours)Relative p-TBK1 Levels (Fold Change)Relative p-IRF3 Levels (Fold Change)
01.01.0
13.52.8
28.27.5
45.16.3
82.33.1

Experimental Protocols

The following are detailed protocols for key experiments to characterize the downstream signaling of this compound.

Western Blotting for Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

Western_Blot_Workflow cluster_workflow Western Blotting Experimental Workflow start Cell Seeding & Treatment (e.g., THP-1 cells) lysis Cell Lysis & Protein Quantification (BCA Assay) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Diagram 3: Western Blotting Workflow.

Methodology:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., THP-1 monocytes) in 6-well plates at a density of 1 x 10^6 cells/well.

    • Allow cells to adhere and grow overnight.

    • Treat cells with varying concentrations of this compound for different time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

ELISA for IFN-β Secretion

This protocol describes the quantification of secreted IFN-β in the cell culture supernatant as a measure of downstream STING pathway activation.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for adherent cells or 2 x 10^5 cells/well for suspension cells).

    • Treat cells with a dose range of this compound for a fixed time (e.g., 24 hours).

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the culture supernatant without disturbing the cell pellet.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for a human IFN-β ELISA kit.

    • Briefly, add standards and samples to the pre-coated plate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the HRP-conjugated secondary antibody or streptavidin-HRP.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IFN-β in the samples based on the standard curve.

Luciferase Reporter Assay for NF-κB Activation

This assay measures the transcriptional activity of NF-κB using a reporter plasmid.

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with different concentrations of this compound for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.

Conclusion

This compound is a potent activator of the STING pathway, a central hub of innate immunity. Its activation leads to the coordinated induction of the TBK1-IRF3 and NF-κB signaling pathways, resulting in the production of type I interferons and a broad range of pro-inflammatory cytokines. While specific quantitative data for this compound remains to be broadly published, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for its comprehensive characterization. Further research into the detailed downstream effects of this compound will be crucial for its development as a potential therapeutic agent for cancer and infectious diseases.

References

An In-depth Technical Guide to the Structural Analysis of STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of STING agonist-8 dihydrochloride (B599025), a potent activator of the Stimulator of Interferon Genes (STING) pathway. This document details the molecule's known properties, offers a representative structural analysis using a closely related compound, outlines the mechanism of STING activation, and provides detailed experimental protocols for its characterization.

Introduction to STING Agonist-8 Dihydrochloride

This compound, also identified as compound 5-AB, is a powerful synthetic agonist of the STING protein. Activation of the STING pathway is a critical component of the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-viral immune response. The development of potent and specific STING agonists like this compound is a promising avenue for cancer immunotherapy.

Physicochemical and Biological Properties

This compound is characterized by its potent in vitro activity. While a crystal structure for this specific molecule is not publicly available, its activity has been quantified, providing a benchmark for its biological efficacy.

PropertyValueReference
Chemical Formula C41H48Cl2N14O4[1]
Molecular Weight 871.82 g/mol [1]
EC50 27 nM[1][2]
Assay System THP1-Dual™ KI-hSTING-R232 cells[1][2]

Table 1: Physicochemical and in vitro activity data for this compound.

Representative Structural Analysis: diABZI STING Agonist

Due to the absence of a publicly available crystal structure for this compound, this guide presents a structural analysis of a closely related and well-characterized dimeric amidobenzimidazole (diABZI) STING agonist in complex with human STING (PDB ID: 8STH). This provides critical insights into the binding mode and mechanism of action for this class of STING agonists.

The crystal structure reveals that the diABZI agonist binds to the ligand-binding domain of the STING dimer. This binding induces a conformational change in the STING protein, leading to its activation and downstream signaling.

ParameterValueReference
PDB ID 8STH[3]
Resolution 1.97 Å[3]
R-Value Free 0.247[3]
R-Value Work 0.204[3]
Space Group P 21 21 21
Unit Cell Lengths (a, b, c) 72.447 Å, 106.084 Å, 123.471 Å
Unit Cell Angles (α, β, γ) 90°, 90°, 90°

Table 2: Crystallographic data for human STING in complex with a diABZI agonist.

STING Signaling Pathway

The activation of STING by an agonist initiates a signaling cascade that culminates in the production of type I interferons. The following diagram illustrates the key steps in this pathway.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist STING Agonist STING_dimer STING Dimer (Inactive) Agonist->STING_dimer Binding & Activation STING_active STING Dimer (Active) STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer Dimerization IRF3_dimer_nuc p-IRF3 Dimer IRF3_dimer->IRF3_dimer_nuc Translocation IFN_genes Type I Interferon Gene Transcription IRF3_dimer_nuc->IFN_genes Induction

Figure 1: STING Signaling Pathway

Experimental Protocols

X-Ray Crystallography of STING-Agonist Complex

This protocol provides a general workflow for determining the crystal structure of a STING-agonist complex.

XRay_Crystallography_Workflow Protein_Expression 1. STING Protein Expression & Purification Complex_Formation 2. STING-Agonist Complex Formation Protein_Expression->Complex_Formation Crystallization 3. Crystallization Screening Complex_Formation->Crystallization Crystal_Optimization 4. Crystal Optimization Crystallization->Crystal_Optimization Data_Collection 5. X-ray Diffraction Data Collection Crystal_Optimization->Data_Collection Structure_Determination 6. Structure Determination & Refinement Data_Collection->Structure_Determination Analysis 7. Structural Analysis Structure_Determination->Analysis

Figure 2: X-Ray Crystallography Workflow

Methodology:

  • Protein Expression and Purification: The human STING ligand-binding domain (amino acids 139-379) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Complex Formation: The purified STING protein is incubated with a molar excess of the STING agonist to ensure complex formation.

  • Crystallization: The STING-agonist complex is subjected to high-throughput crystallization screening using various commercially available screens.

  • Crystal Optimization: Promising crystallization conditions are optimized by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a previously determined STING structure as a search model. The agonist is then manually fitted into the electron density map.

  • Refinement: The model is refined against the experimental data to improve its quality.

THP1-Dual™ KI-hSTING-R232 Reporter Assay

This assay is used to quantify the activation of the STING pathway in response to an agonist by measuring the activity of a secreted luciferase reporter gene under the control of an IFN-inducible promoter.[4][5]

Materials:

  • THP1-Dual™ KI-hSTING-R232 cells (InvivoGen)[4][5]

  • Complete RPMI 1640 culture medium

  • This compound

  • QUANTI-Luc™ (InvivoGen)

  • White, flat-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Preparation:

    • Culture THP1-Dual™ KI-hSTING-R232 cells in complete RPMI 1640 medium.

    • Centrifuge cells and resuspend in fresh medium to a density of 2 x 10^5 cells/mL.

  • Assay Plate Preparation:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add 20 µL of the diluted agonist to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.

    • Add 50 µL of the QUANTI-Luc™ reagent to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the agonist concentration and determine the EC50 value using a non-linear regression analysis.

Conclusion

This compound is a highly potent activator of the STING pathway. While its specific crystal structure remains to be determined, analysis of closely related diABZI agonists in complex with STING provides valuable insights into its mechanism of action. The experimental protocols outlined in this guide provide a framework for the structural and functional characterization of this and other novel STING agonists, facilitating their development as next-generation immunotherapeutics.

References

An In-depth Technical Guide to STING Agonist-8 Dihydrochloride and Type I Interferon Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Pharmacological activation of STING has emerged as a promising strategy in immunotherapy, particularly for the treatment of cancer. This technical guide provides a comprehensive overview of STING agonist-8 dihydrochloride (B599025), a small molecule activator of the STING pathway. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present a framework for quantifying its biological activity, with a focus on the production of type I interferons.

Introduction to the STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune cascade activated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in orchestrating both innate and adaptive immune responses. Small molecule STING agonists, such as STING agonist-8 dihydrochloride, bypass the need for cGAS and directly activate STING, initiating this downstream signaling cascade.

This compound: A Potent Activator

This compound is a potent, non-cyclic dinucleotide small molecule agonist of the STING protein. Its direct binding to STING induces the conformational changes necessary for downstream signaling, leading to the production of type I interferons and other cytokines.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. This data is essential for designing and interpreting experiments.

ParameterCell LineValueReference
EC50 THP1-Dual™ KI-hSTING-R23227 nM[1]

Note: The EC50 value represents the concentration of the agonist that induces a half-maximal response in the specified reporter cell line. This value can be used as a starting point for determining optimal concentrations in other experimental systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the activity of this compound.

Cell Culture and Reagents
  • Cell Line: THP1-Dual™ KI-hSTING-R232 reporter cells (InvivoGen) are a human monocytic cell line ideal for studying STING activation. These cells express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, allowing for a quantitative measure of STING pathway activation.

  • Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 100 µg/mL Normocin™, 100 µg/mL Zeocin™, 10 µg/mL Blasticidin.

  • This compound: Prepare a stock solution in sterile, endotoxin-free water or DMSO. Further dilutions should be made in the appropriate cell culture medium.

IRF Luciferase Reporter Assay

This assay quantifies the activation of the IRF pathway, a direct downstream consequence of STING activation.

Protocol:

  • Cell Seeding: Seed THP1-Dual™ KI-hSTING-R232 cells into a 96-well white-walled plate at a density of 100,000 cells per well in 100 µL of culture medium.

  • Agonist Preparation: Prepare serial dilutions of this compound in culture medium.

  • Cell Treatment: Add 20 µL of the diluted agonist to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest agonist concentration).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luciferase Measurement:

    • Prepare the luciferase detection reagent according to the manufacturer's instructions (e.g., QUANTI-Luc™ from InvivoGen).

    • Transfer 20 µL of cell culture supernatant from each well to a white 96-well plate.

    • Add 50 µL of the luciferase detection reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence values of the agonist-treated wells by the average luminescence of the vehicle control wells. Plot the fold induction against the agonist concentration to determine the EC50 value.

Western Blot for STING Pathway Activation

This method is used to visualize the phosphorylation of key proteins in the STING signaling cascade.

Protocol:

  • Cell Treatment: Seed THP1-Dual™ KI-hSTING-R232 cells in a 6-well plate at a density of 1-2 x 10^6 cells per well. Treat the cells with varying concentrations of this compound for 1-3 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for Type I Interferon Production

This assay quantifies the amount of IFN-β secreted by cells following STING activation.

Protocol:

  • Cell Treatment: Seed THP1-Dual™ KI-hSTING-R232 cells in a 24-well plate at a density of 5 x 10^5 cells per well. Treat the cells with varying concentrations of this compound for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatant.

  • ELISA:

    • Perform an IFN-β ELISA on the supernatants according to the manufacturer's protocol (e.g., Human IFN-β ELISA Kit).

    • Briefly, coat a 96-well plate with a capture antibody specific for human IFN-β.

    • Add standards and diluted supernatants to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the wells and add a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the absorbance values of the standards. Use the standard curve to calculate the concentration of IFN-β in the samples.

Visualization of Pathways and Workflows

STING Signaling Pathway Activated by a Small Molecule Agonist

STING_Pathway STING Signaling Pathway Activated by a Small Molecule Agonist cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist STING Agonist-8 dihydrochloride STING_inactive STING (inactive) Agonist->STING_inactive Binds and activates STING_active STING (active, dimerized) STING_inactive->STING_active Dimerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocation ISRE Interferon-Stimulated Response Element (ISRE) pIRF3_dimer_nuc->ISRE Binds to IFN_genes Type I Interferon Genes (IFN-β, etc.) ISRE->IFN_genes Promotes Transcription

Caption: STING signaling pathway activated by a small molecule agonist.

Experimental Workflow for Characterizing this compound

Experimental_Workflow Experimental Workflow for STING Agonist Characterization cluster_assays Functional Assays Start Start: STING Agonist-8 Dihydrochloride Cell_Culture Cell Culture: THP1-Dual™ KI-hSTING-R232 Start->Cell_Culture Treatment Treat cells with varying concentrations of agonist Cell_Culture->Treatment Incubation Incubate for specified time Treatment->Incubation Luciferase_Assay IRF Luciferase Reporter Assay Incubation->Luciferase_Assay Western_Blot Western Blot: pSTING, pTBK1, pIRF3 Incubation->Western_Blot ELISA ELISA: IFN-β, TNF-α, IL-6 Incubation->ELISA Data_Analysis Data Analysis: EC50, Protein Levels, Cytokine Concentrations Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Conclusion Conclusion: Characterize Potency and Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for STING agonist characterization.

Conclusion

This compound is a valuable tool for researchers studying the STING pathway and its role in immunity. The experimental protocols and data presentation formats provided in this guide offer a robust framework for its characterization. By employing these methods, researchers can accurately determine the potency and mechanism of action of this and other novel STING agonists, facilitating the development of new immunotherapeutic agents.

References

An In-depth Technical Guide to cGAS-STING Pathway Activation by STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway by the potent synthetic agonist, STING agonist-8 dihydrochloride (B599025). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in preclinical research and drug discovery efforts.

Introduction to the cGAS-STING Pathway and STING Agonist-8 Dihydrochloride

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage and cancer.[1][2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[1][2][4] This activation triggers a downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that orchestrate a robust anti-pathogen and anti-tumor immune response.[5][6]

This compound is a potent, non-nucleotide small molecule agonist of the STING pathway.[7][8] Its ability to effectively activate this pathway has positioned it as a valuable tool for investigating the therapeutic potential of STING activation in various disease models, particularly in the field of immuno-oncology.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueCell LineReference
EC50 27 nMTHP1-Dual™ KI-hSTING-R232[7][9]

Signaling Pathway

The activation of the cGAS-STING pathway by this compound initiates a well-defined signaling cascade.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_Agonist STING Agonist-8 Dihydrochloride STING_Agonist->STING_inactive binds & activates STING_active STING (active) Oligomerization STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISRE ISRE pIRF3_dimer->ISRE translocates & binds Gene_Expression Type I IFN & Cytokine Gene Expression ISRE->Gene_Expression induces

Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA or a synthetic agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an IFN-stimulated response element (ISRE).

Cell Line: THP1-Dual™ KI-hSTING-R232 (InvivoGen, cat. no. thpd-r232)

Materials:

  • THP1-Dual™ KI-hSTING-R232 cells

  • RPMI 1640 medium (supplemented with 10% FBS, 1% Pen-Strep, 2 mM L-glutamine, 100 µg/mL Normocin™, 10 µg/mL Blasticidin, and 100 µg/mL Zeocin™)

  • This compound

  • QUANTI-Luc™ (InvivoGen, cat. no. rep-qlc1)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Seed THP1-Dual™ KI-hSTING-R232 cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

  • Add 20 µL of the cell supernatant to a white 96-well plate.

  • Add 50 µL of the prepared QUANTI-Luc™ reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Cytokine Induction Assay (IFN-β and CXCL10)

This protocol measures the secretion of key cytokines, IFN-β and CXCL10, following STING pathway activation.

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.

Materials:

  • PBMCs or THP-1 cells

  • RPMI 1640 medium (supplemented as above)

  • This compound

  • Human IFN-β ELISA Kit (e.g., R&D Systems, Cat. No. DIFNB0)

  • Human CXCL10/IP-10 ELISA Kit (e.g., FineTest, EH0103)

  • 96-well cell culture plates

  • ELISA plate reader

Protocol:

  • Seed PBMCs or THP-1 cells at an appropriate density in a 96-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatant.

  • Perform the IFN-β and CXCL10 ELISAs on the collected supernatants according to the manufacturer's protocols.[10]

  • Measure the absorbance at 450 nm using an ELISA plate reader.

  • Calculate the concentration of each cytokine based on the standard curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context.[7][11]

Materials:

  • A431 cells (or other suitable cell line expressing STING)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • This compound

  • Anti-STING antibody

  • Anti-Actin antibody (loading control)

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence detection system

Protocol:

  • Culture A431 cells to ~80-90% confluency.

  • Treat the cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against STING and Actin.

  • Quantify the band intensities to determine the melting curve of STING in the presence and absence of the agonist. A shift in the melting curve indicates target engagement.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Animal Model: C57BL/6 mice

Tumor Model: B16-F10 melanoma cells

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-F10 melanoma cells

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5 x 10^5 B16-F10 melanoma cells into the flank of C57BL/6 mice.[1][2]

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound intratumorally at the desired dose and schedule (e.g., three injections over a week).[2] The control group receives vehicle injections.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health.

  • At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Experimental and Logical Workflows

A logical progression of experiments is crucial for the preclinical evaluation of a STING agonist.

Preclinical_Workflow Preclinical Evaluation Workflow for a STING Agonist cluster_invitro In Vitro / Cellular Characterization cluster_invivo In Vivo Evaluation cluster_combo Combination Studies Target_Engagement Target Engagement (CETSA) Pathway_Activation Pathway Activation (Reporter Assay) Target_Engagement->Pathway_Activation Cytokine_Induction Cytokine Induction (ELISA: IFN-β, CXCL10) Pathway_Activation->Cytokine_Induction Immune_Cell_Activation Immune Cell Activation (Flow Cytometry) Cytokine_Induction->Immune_Cell_Activation Efficacy Anti-Tumor Efficacy (Syngeneic Mouse Model) Immune_Cell_Activation->Efficacy Pharmacodynamics Pharmacodynamics (Tumor Microenvironment Analysis) Efficacy->Pharmacodynamics Combo_Therapy Combination with Checkpoint Inhibitors Efficacy->Combo_Therapy Immune_Memory Immune Memory (Tumor Re-challenge) Pharmacodynamics->Immune_Memory

Caption: A logical workflow for the preclinical development of a STING agonist.

Conclusion

This compound is a powerful tool for activating the cGAS-STING pathway. The in-depth technical information and detailed experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies. A thorough understanding of the underlying biology and the application of robust experimental methodologies will be crucial for advancing our knowledge of STING-mediated immunity and for the development of novel immunotherapies.

References

An In-depth Technical Guide to STING Agonist-8 Dihydrochloride for Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. STING agonists are emerging as a promising class of cancer immunotherapeutics capable of turning immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated destruction. This technical guide provides a comprehensive overview of STING agonist-8 dihydrochloride (B599025), a novel and potent STING agonist, for its application in cancer immunology research. This document details its mechanism of action, chemical properties, and available in vitro activity data. Furthermore, it provides standardized experimental protocols for its evaluation and visual representations of the key signaling pathways and experimental workflows.

Introduction to STING and its Role in Cancer Immunology

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key mediator of innate immunity. Cytosolic DNA, a danger signal often present in the tumor microenvironment due to tumor cell death and genomic instability, is detected by cGAS. This binding triggers the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.

Activation of STING initiates a signaling cascade that leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-α and IFN-β). This, along with the activation of the NF-κB pathway, results in the production of a broad range of pro-inflammatory cytokines and chemokines. These secreted factors are crucial for bridging the innate and adaptive immune systems, leading to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately fostering a robust anti-tumor immune response.

STING Agonist-8 Dihydrochloride: A Potent Modulator of the STING Pathway

This compound, also referred to as compound 5-AB in patent literature, is a potent synthetic agonist of the STING protein. Its chemical structure and properties are detailed below.

Chemical Properties
PropertyValue
Compound Name This compound
Synonyms Compound 5-AB
Molecular Formula C₂₈H₂₉N₅O₄ · 2HCl
Molecular Weight 584.5
Appearance Crystalline solid
Solubility Soluble in DMSO
In Vitro Activity

The primary in vitro measure of a STING agonist's potency is its half-maximal effective concentration (EC50) in a cell-based reporter assay.

Assay SystemEC50Reference
THP1-Dual™ KI-hSTING-R232 Cells27 nMWO2021239068A1

THP1-Dual™ KI-hSTING-R232 cells are a human monocytic cell line that has been engineered to express an interferon-stimulated response element (ISRE)-inducible secreted luciferase reporter construct. This allows for the quantification of STING activation by measuring luciferase activity.

Signaling Pathway and Mechanism of Action

This compound mimics the action of the natural STING ligand, cGAMP, by directly binding to the STING protein and inducing its activation. The downstream signaling cascade is depicted in the following diagram.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA8 STING Agonist-8 dihydrochloride STING STING SA8->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 (Dimer) pIRF3->pIRF3_n Dimerizes and Translocates NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Type I IFN Genes & Pro-inflammatory Cytokine Genes pIRF3_n->Genes Induces Transcription NFkB_n->Genes Induces Transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines/Chemokines Genes->Cytokines Translation and Secretion Anti-tumor\nImmune Response Anti-tumor Immune Response Cytokines->Anti-tumor\nImmune Response

Caption: STING signaling pathway activated by this compound.

Experimental Protocols

The following protocols provide a general framework for the in vitro and in vivo evaluation of this compound.

In Vitro STING Reporter Assay

This protocol describes a common method to determine the EC50 of a STING agonist using a reporter cell line.

Reporter_Assay_Workflow A 1. Seed THP1-Dual™ KI-hSTING-R232 cells in a 96-well plate B 2. Prepare serial dilutions of This compound in DMSO A->B C 3. Add agonist dilutions to the cells B->C D 4. Incubate for 24 hours at 37°C C->D E 5. Collect supernatant D->E F 6. Add QUANTI-Luc™ reagent to supernatant E->F G 7. Measure luminescence using a luminometer F->G H 8. Plot data and calculate EC50 G->H

Caption: Workflow for an in vitro STING reporter assay.

Methodology:

  • Cell Culture: Culture THP1-Dual™ KI-hSTING-R232 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.

  • Assay Procedure:

    • Seed cells at a density of 100,000 cells per well in a 96-well plate and incubate overnight.

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium.

    • Add the diluted agonist to the cells and incubate for 24 hours.

    • Collect 20 µL of supernatant and transfer to a white 96-well plate.

    • Add 50 µL of QUANTI-Luc™ reagent and measure luminescence immediately.

  • Data Analysis: Plot the luminescence values against the log of the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Prepare a formulation of this compound in 10% DMSO and 90% Corn Oil.

    • Administer the agonist via intratumoral injection at a specified dose and schedule (e.g., 10-50 µg per dose, twice a week for two weeks). The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

  • Data Analysis: Plot mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treatment and control groups. Survival data can be analyzed using Kaplan-Meier curves.

Cytokine Profiling

This protocol describes how to measure cytokine levels in plasma or tumor lysates from treated animals.

Methodology:

  • Sample Collection:

    • Plasma: Collect blood from mice at various time points after treatment (e.g., 6, 24, and 48 hours) via cardiac puncture or tail vein bleeding into EDTA-coated tubes. Centrifuge to separate plasma.

    • Tumor Lysates: Harvest tumors at the study endpoint, snap-freeze in liquid nitrogen, and homogenize in a lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate.

  • Cytokine Measurement:

    • Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines and chemokines, including but not limited to: IFN-α, IFN-β, TNF-α, IL-6, IL-12, CXCL10, and CCL5.

  • Data Analysis: Compare the cytokine concentrations between the treatment and control groups at each time point.

Expected Outcomes and Data Interpretation

  • In Vitro: A potent STING agonist like this compound is expected to induce a strong luciferase signal in the reporter assay with a low nanomolar EC50.

  • In Vivo: Successful anti-tumor efficacy would be demonstrated by a significant reduction in tumor growth rate and, potentially, complete tumor regression in a subset of treated animals. This should be accompanied by minimal toxicity, as evidenced by stable body weights.

  • Cytokine Profile: A robust induction of Type I interferons and pro-inflammatory cytokines is expected in the plasma and tumors of treated animals, confirming the in vivo activation of the STING pathway.

Conclusion

This compound is a potent activator of the STING pathway with promising potential for cancer immunology research. Its ability to induce a strong innate immune response provides a solid rationale for its further investigation as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors. The protocols and data presented in this guide offer a foundation for researchers to design and execute meaningful preclinical studies to further elucidate the therapeutic potential of this compound. Further research is warranted to fully characterize its in vivo efficacy and safety profile across various tumor models.

Preclinical Studies of STING Agonist-8 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for STING agonist-8 dihydrochloride (B599025) (also known as compound 5-AB) is limited. This document provides the available in vitro data for this specific compound and supplements it with representative preclinical data and protocols from other well-characterized STING agonists to offer a comprehensive technical guide for this class of molecules. The supplementary data is intended to be illustrative and may not be directly transferable to STING agonist-8 dihydrochloride.

Introduction to STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor immune response.[2][3] STING agonists are a promising class of cancer immunotherapeutics designed to harness this pathway to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors and other therapies.[4][5]

This compound: Available Data

This compound is a potent activator of the STING pathway. The primary available quantitative data for this compound is its in vitro activity.

Table 1: In Vitro Activity of this compound
CompoundCell LineAssayEC50 (nM)Source
This compound (compound 5-AB)THP1-Dual KI-hSTING-R232IRF-inducible Lucia luciferase reporter assay27[6][7]

Representative Preclinical Data from Other STING Agonists

To provide a broader context for the preclinical evaluation of a STING agonist, this section summarizes data from other named STING agonists.

Table 2: Representative In Vitro Activity of Various STING Agonists
CompoundCell LineAssayEC50 (µg/ml)Source
8803Human and mouse cell linesSTING activation0.28 (human), 0.1 (mouse)[8]
Table 3: Representative In Vivo Efficacy of STING Agonist 8803 in a Glioblastoma Model
Animal ModelTreatmentOutcomeSource
QPP8 (immune checkpoint blockade-resistant glioblastoma)STING agonist 8803Increased median survival, 100% of mice cured[9]
Table 4: Representative In Vivo Efficacy of STING Agonist SB 11285 in an A20 Lymphoma Model
Treatment Group% Tumor Growth Inhibition (TGI)% Tumor Growth Delay (TGD) on Day 70% Tumor-Free Animals on Day 73Source
Saline000[5]
SB 11285 (100µg, intratumoral)8664Not Reported[5]
Cyclophosphamide (100mg/kg, intraperitoneal)98156Not Reported[5]
Cyclophosphamide + SB 112859328890[5]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of STING agonists. Below are representative methodologies for key experiments.

In Vitro STING Activation Assay (Reporter Gene Assay)

This protocol is a general method for assessing the activation of the STING pathway in a cell-based reporter assay.

  • Cell Culture:

    • Culture THP1-Dual™ KI-hSTING-R232 cells in RPMI 1640 medium supplemented with 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, and Pen-Strep (100 U/ml-100 µg/ml).

    • Maintain cells at 37°C in a 5% CO2 incubator.

    • Passage cells every 3 days.

  • Assay Procedure:

    • Plate cells at a density of 100,000 cells per well in a 96-well plate.

    • Add this compound at various concentrations.

    • Incubate for 18-24 hours.

    • Measure the activation of the IRF pathway by determining the activity of secreted Lucia luciferase in the supernatant using a luminometer.

In Vivo Tumor Growth Inhibition Studies (Syngeneic Mouse Models)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a mouse model.

  • Animal Models:

    • Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups.

    • Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or intraperitoneal injection) at a specified dose and schedule.

    • The control group should receive a vehicle control.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

    • The primary endpoint is typically tumor growth inhibition or an increase in survival.

    • At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates NFkB NF-κB STING_ER->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I IFNs (IFN-α, IFN-β) pIRF3->IFNs dimerizes & translocates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines translocates

Caption: The cGAS-STING signaling pathway leading to the production of type I interferons and pro-inflammatory cytokines.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Start: Syngeneic Tumor Model tumor_implant Tumor Cell Implantation (Subcutaneous) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment STING Agonist Administration (e.g., Intratumoral) randomization->treatment Treatment Group control Vehicle Control Administration randomization->control Control Group monitoring Tumor Volume & Body Weight Measurement treatment->monitoring control->monitoring monitoring->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival, Immune Profiling monitoring->endpoint

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of a STING agonist in a syngeneic mouse tumor model.

References

Methodological & Application

Application Notes: In Vitro Characterization of STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[2][3][4] This mechanism is a key link between innate and adaptive immunity and has emerged as a promising target for cancer immunotherapy, antiviral treatments, and vaccine adjuvants.[5][6]

STING agonists, such as STING agonist-8 dihydrochloride (B599025), are small molecules designed to pharmacologically activate this pathway.[5][7][8] Characterizing the in vitro activity of these compounds is a crucial step in their development. These application notes provide detailed protocols for assessing the potency and mechanism of action of STING agonist-8 dihydrochloride in cellular assays.

Data Presentation

The potency of this compound has been determined in a cellular reporter assay. The half-maximal effective concentration (EC50) provides a quantitative measure of the compound's ability to activate the STING pathway.

CompoundCell LineAssay ReadoutEC50Reference
This compound (compound 5-AB)THP1-Dual™ KI-hSTING-R232STING-induced signaling27 nM[5][7][8]

STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA, triggering the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER).[1][4] This binding event causes a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1] During this process, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[4][10]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (on ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->IFN_Genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

Three key in vitro assays are described below to characterize the activity of this compound: an IFN-β reporter assay, a direct IFN-β secretion ELISA, and a Western blot to detect pathway activation.

Protocol 1: IFN-β Promoter Luciferase Reporter Assay

This assay measures the activation of the IFN-β promoter as a downstream readout of STING pathway activation.[1][11] It is a highly sensitive method for quantifying the potency of STING agonists.

Materials:

  • HEK293T cells or THP-1 Lucia™ ISG reporter cells

  • pGL3-IFNβ-firefly.Luc reporter plasmid (for HEK293T)[1]

  • pRL-CMV-renilla.Luc control plasmid (for HEK293T)[1]

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • For HEK293T cells, seed 2 x 10^4 cells per well in a 96-well plate.

    • For THP-1 Lucia™ ISG cells, seed 5 x 10^4 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Transfection (for HEK293T cells):

    • Co-transfect cells with the IFNβ-Luc reporter plasmid and the CMV-Luc control plasmid according to the manufacturer's protocol for your transfection reagent.[1]

    • Incubate for 18-24 hours post-transfection.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Include a vehicle control (e.g., DMSO or PBS).

    • Carefully replace the medium on the cells with the medium containing the agonist dilutions.

    • Incubate for 18-24 hours at 37°C, 5% CO2.[1]

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure both firefly and Renilla luciferase activity using a luminometer according to the kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the log concentration of the agonist.

    • Use a four-parameter logistic (4-PL) curve fit to determine the EC50 value.[12]

Protocol 2: IFN-β Secretion ELISA

This protocol quantifies the amount of IFN-β protein secreted into the cell culture supernatant, providing a direct measurement of a key downstream effector of STING activation.[2][12]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells.[2]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).[12]

  • This compound

  • Human IFN-β ELISA Kit

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 450 nm

Methodology:

  • Cell Seeding:

    • Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[12]

    • Incubate overnight to allow cells to adhere and stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Include a vehicle-only control.[12]

    • Remove the old medium and add 100 µL of the agonist dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.[2][12]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.[12] Samples can be used immediately or stored at -80°C.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.[12]

    • Briefly, this involves adding standards and collected supernatants to the pre-coated plate, followed by incubation with a detection antibody, a substrate solution, and finally a stop solution.[12]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve using the provided IFN-β standards.

    • Determine the concentration of IFN-β in each sample by interpolating the absorbance values from the standard curve.[12]

Protocol 3: Western Blot for Phospho-STING and Phospho-IRF3

This assay provides a mechanistic insight by directly detecting the phosphorylation of key signaling proteins in the STING pathway, confirming target engagement and activation.

Materials:

  • THP-1 or other suitable cells

  • This compound

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells in a 6-well plate and grow to 80-90% confluency.

    • Treat cells with this compound (e.g., at its EC50 and 10x EC50 concentration) for a specified time course (e.g., 0, 1, 3, 6 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-STING) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total STING/IRF3 and a loading control like β-actin.

Experimental Workflow

The general workflow for testing a STING agonist in vitro involves a series of sequential steps from cell culture preparation to final data analysis and interpretation.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., THP-1, HEK293T) seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->seeding agonist_prep 3. Agonist Preparation (Serial Dilutions) treatment 4. Cell Treatment (Incubate with Agonist) seeding->treatment agonist_prep->treatment harvest 5. Harvest (Supernatant or Cell Lysate) treatment->harvest readout 6. Assay Readout (Luciferase, ELISA, Western Blot) harvest->readout data_analysis 7. Data Analysis (Standard Curve, EC50 Calc) readout->data_analysis

Caption: General workflow for in vitro STING agonist assays.

References

Application Notes and Protocols for STING Agonist-8 Dihydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, making STING agonists promising therapeutic agents for cancer immunotherapy. These agonists can reprogram the tumor microenvironment from immunosuppressive to immunostimulatory, promoting the infiltration and activation of cytotoxic T lymphocytes and natural killer cells, and inducing durable anti-tumor immunity.[1][2][3][4]

This document provides detailed application notes and protocols for the use of a representative STING agonist, referred to here as STING Agonist-8 Dihydrochloride, in in vivo mouse models of cancer. The protocols and data presented are a composite derived from studies on various potent STING agonists and are intended to serve as a comprehensive guide for researchers.

STING Signaling Pathway

Activation of the STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), either produced endogenously by cGAS in response to cytosolic DNA or introduced exogenously.[5][6] This binding leads to a conformational change in STING, its translocation from the endoplasmic reticulum, and the recruitment and activation of TANK-binding kinase 1 (TBK1).[7] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β).[2][6] Activated STING can also stimulate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[6]

STING_Pathway cluster_cytosol Cytosol cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFNs Type I IFNs (IFN-α/β) pIRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

STING Signaling Pathway Overview

Experimental Protocols

Materials and Reagents
  • This compound: Prepare stock solutions in sterile, endotoxin-free PBS or DMSO. If using DMSO, ensure the final concentration in the administered dose is minimal to avoid toxicity.

  • Vehicle Control: Sterile, endotoxin-free PBS or a corresponding dilution of the solvent used for the agonist.

  • Tumor Cell Lines: e.g., MC38 (colon adenocarcinoma), B16-F10 (melanoma), CT26 (colon carcinoma), 4T1 (breast cancer).[2][8]

  • Mice: 6-8 week old female C57BL/6 or BALB/c mice, depending on the tumor model.[9][10]

  • Syringes and Needles: Appropriate for the intended route of administration.

  • Calipers: For tumor volume measurement.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Allow Tumors to Establish (e.g., ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer STING Agonist or Vehicle Control Randomization->Treatment Tumor_Measurement Monitor Tumor Growth (e.g., every 2-3 days) Treatment->Tumor_Measurement Body_Weight Monitor Body Weight and Animal Health Treatment->Body_Weight Endpoint Endpoint Analysis: Tumor Excision, Blood/Spleen Collection Tumor_Measurement->Endpoint Body_Weight->Endpoint Immune_Profiling Immune Profiling (Flow Cytometry, IHC, etc.) Endpoint->Immune_Profiling

References

Application Notes and Protocols for STING Agonist-8 Dihydrochloride in Dendritic Cell Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway in antigen-presenting cells, particularly dendritic cells (DCs), is a key mechanism for initiating a robust anti-pathogen or anti-tumor immune response.[3][4] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This, in turn, promotes DC maturation, characterized by the upregulation of co-stimulatory molecules, and enhances their ability to prime T cells.[3][6]

STING agonist-8 dihydrochloride (B599025) is a potent synthetic agonist of the STING pathway. It has demonstrated an EC50 of 27 nM in THP1-Dual KI-hSTING-R232 cells, indicating its high potency in activating STING signaling.[1] These application notes provide a detailed protocol for utilizing STING agonist-8 dihydrochloride to activate dendritic cells in vitro, a critical step in immunology research and the development of novel immunotherapies.

STING Signaling Pathway in Dendritic Cells

The activation of dendritic cells via the STING pathway is a multi-step process initiated by the presence of cytosolic double-stranded DNA (dsDNA). This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][5] cGAMP binds to the STING protein, which is located on the membrane of the endoplasmic reticulum.[3][5] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4][5] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-α and IFN-β.[1][4] The STING pathway can also lead to the activation of the NF-κB transcription factor, which promotes the expression of various pro-inflammatory cytokines.[4][5]

STING_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP cGAMP cGAS->cGAMP produces STING_ER STING (on ER) cGAMP->STING_ER activates STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB Activation STING_Golgi->NFkB pIRF3 p-IRF3 (Dimer) TBK1->pIRF3 phosphorylates IRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Type_I_IFN Type I Interferon Genes Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Genes pIRF3_nuc->Type_I_IFN induces transcription NFkB_nuc->Pro_inflammatory_Cytokines induces transcription

STING Signaling Pathway in Dendritic Cells.

Quantitative Data on Dendritic Cell Activation

The following table summarizes the expected outcomes of dendritic cell activation following stimulation with a STING agonist. The precise values will vary depending on the specific experimental conditions, including the type of dendritic cells (e.g., bone marrow-derived dendritic cells (BMDCs), peripheral blood monocyte-derived DCs), the concentration of the agonist, and the incubation time. It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay.

ParameterMethodExpected Outcome with STING AgonistReference
Cell Surface Markers
CD80Flow CytometryUpregulation[7][8]
CD86Flow CytometryUpregulation[3][7][8]
CD40Flow CytometryUpregulation[8][9]
MHC Class IIFlow CytometryUpregulation[3]
Cytokine Secretion
IFN-βELISA / CBAIncreased Secretion[4]
IL-6ELISA / CBAIncreased Secretion[5]
TNF-αELISA / CBAIncreased Secretion[5][6]
IL-12ELISA / CBAIncreased Secretion

Experimental Protocol: In Vitro Activation of Dendritic Cells

This protocol provides a general guideline for the activation of bone marrow-derived dendritic cells (BMDCs) using this compound. The protocol may need to be optimized for other types of dendritic cells.

Materials:

  • Bone marrow cells isolated from mice

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • This compound

  • Sterile, cell culture-treated plates (e.g., 6-well or 96-well)

  • Flow cytometry antibodies (e.g., anti-CD11c, anti-MHC II, anti-CD80, anti-CD86, anti-CD40)

  • ELISA kits for desired cytokines (e.g., IFN-β, IL-6, TNF-α, IL-12)

Procedure:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.

    • On day 3, gently remove the non-adherent cells, centrifuge, and resuspend in fresh medium containing GM-CSF and IL-4.

    • On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.

  • Stimulation of BMDCs with this compound:

    • Seed the immature BMDCs in a new cell culture plate at a density of 1 x 10^6 cells/mL.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions.

    • Prepare serial dilutions of the this compound in complete RPMI 1640 medium. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration.[1]

    • Add the diluted this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agonist).

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis of Dendritic Cell Activation:

    • Flow Cytometry:

      • After 24 hours of stimulation, harvest the cells and wash them with PBS containing 2% FBS.

      • Stain the cells with fluorescently labeled antibodies against DC markers (e.g., CD11c) and activation markers (e.g., MHC II, CD80, CD86, CD40).

      • Analyze the cells using a flow cytometer to determine the percentage of activated DCs and the mean fluorescence intensity (MFI) of the activation markers.

    • Cytokine Analysis:

      • Collect the cell culture supernatants after 24 hours of stimulation.

      • Measure the concentration of secreted cytokines (e.g., IFN-β, IL-6, TNF-α, IL-12) using ELISA or a cytometric bead array (CBA) assay according to the manufacturer's instructions.

Experimental_Workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis BM_Harvest Harvest Bone Marrow Cells BMDC_Culture Culture with GM-CSF & IL-4 (6 days) BM_Harvest->BMDC_Culture Immature_DCs Immature Dendritic Cells BMDC_Culture->Immature_DCs Seeding Seed Immature DCs Immature_DCs->Seeding Incubation Incubate for 24 hours Seeding->Incubation Agonist_Prep Prepare STING Agonist-8 Dilutions Agonist_Prep->Seeding Harvest_Cells Harvest Cells Incubation->Harvest_Cells Harvest_Supernatant Collect Supernatant Incubation->Harvest_Supernatant Flow_Cytometry Flow Cytometry (CD80, CD86, CD40, MHC II) Harvest_Cells->Flow_Cytometry ELISA_CBA ELISA / CBA (IFN-β, IL-6, TNF-α, IL-12) Harvest_Supernatant->ELISA_CBA

Experimental Workflow for DC Activation Assay.

Logical Relationship of Assay Components

The successful activation of dendritic cells in this assay depends on the interplay of several key components. The starting cell population, immature dendritic cells, must be viable and responsive. The this compound serves as the stimulus that initiates the signaling cascade. The readout of the assay involves measuring the upregulation of cell surface markers and the secretion of cytokines, which are the functional consequences of STING pathway activation.

Logical_Relationship Input Input Components Immature Dendritic Cells This compound Process {Process |  In Vitro Stimulation (24h)} Input:dc->Process:stim Input:agonist->Process:stim Output Output Readouts Upregulation of CD80, CD86, CD40, MHC II Secretion of IFN-β, IL-6, TNF-α, IL-12 Process->Output

Logical Relationship of Assay Components.

References

Application Notes and Protocols for Measuring Cytokine Release After STING Agonist-8 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that results in the production of a variety of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β). This response is crucial for initiating a robust anti-pathogen and anti-tumor immune reaction.

STING agonist-8 dihydrochloride (B599025) (also known as compound 5-AB) is a potent, non-cyclic dinucleotide STING agonist with a reported EC50 of 27 nM in THP1-Dual KI-hSTING-R232 cells.[1] Its activation of the STING pathway makes it a valuable tool for research in immuno-oncology, vaccine adjuvant development, and infectious disease. These application notes provide detailed protocols for the in vitro measurement of cytokine release following treatment of immune cells with STING agonist-8 dihydrochloride.

Mechanism of Action: The STING Signaling Pathway

The cGAS-STING pathway is the primary mechanism through which cytosolic DNA is detected.[2] Cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA, leading to its activation and the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, which is an endoplasmic reticulum-associated protein.[2] This binding event induces a conformational change in STING, causing it to translocate from the ER to the Golgi apparatus.[4] During this translocation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other interferon-stimulated genes (ISGs).[4] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of other pro-inflammatory cytokines such as TNF-α and IL-6.[2][4]

STING_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Target Genes pIRF3_nuc->Genes NFkB_nuc->Genes Cytokines Type I IFNs & Pro-inflammatory Cytokines Genes->Cytokines transcription & translation

Diagram of the cGAS-STING signaling cascade.

Data Presentation: Cytokine Release Profile

Treatment of immune cells, such as peripheral blood mononuclear cells (PBMCs), macrophages, or dendritic cells, with a STING agonist leads to a dose-dependent secretion of various cytokines. The following tables provide representative data on the cytokine release profile observed after stimulation with a STING agonist. Note: This data is illustrative for STING agonists as a class, as specific quantitative data for this compound is not publicly available at this time.

Table 1: Cytokine Release from Human PBMCs after 24-hour STING Agonist Treatment

STING Agonist Conc. (µM)IFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)CXCL10 (IP-10) (pg/mL)
0 (Vehicle)< 10< 20< 50< 100
0.1500 ± 80350 ± 60800 ± 1202500 ± 400
1.02500 ± 4501200 ± 2003000 ± 50010000 ± 1500
10.05000 ± 9002000 ± 3505500 ± 950>20000

Data are presented as mean ± standard deviation and are representative of typical results.

Table 2: Cytokine Release from Murine Bone Marrow-Derived Dendritic Cells (BMDCs) after 6-hour STING Agonist Treatment

STING Agonist Conc. (µM)IFN-β (pg/mL)IL-6 (pg/mL)IL-12p40 (pg/mL)CCL5 (RANTES) (pg/mL)
0 (Vehicle)< 15< 30< 25< 50
0.1800 ± 1501500 ± 250400 ± 701200 ± 200
1.04000 ± 7006000 ± 10001800 ± 3005000 ± 850
10.0>7500>100003500 ± 600>8000

Data are presented as mean ± standard deviation and are representative of typical results.[5]

Experimental Workflow

The general workflow for measuring cytokine release involves cell culture and stimulation, collection of supernatant or cells, and subsequent analysis using an appropriate immunoassay.

Experimental_Workflow Experimental Workflow for Cytokine Measurement start Start: Immune Cell Culture (e.g., PBMCs, BMDCs) stimulate Stimulate with This compound (Dose-response & Time-course) start->stimulate incubate Incubate (e.g., 6-24 hours) stimulate->incubate collect Collect Samples incubate->collect supernatant Cell Supernatant (for secreted cytokines) collect->supernatant cells Cells (for intracellular cytokines) collect->cells elisa ELISA (Single cytokine) supernatant->elisa multiplex Multiplex Assay (Multiple cytokines) supernatant->multiplex flow Intracellular Staining & Flow Cytometry cells->flow data Data Analysis: - Standard Curve - Quantify Cytokines - Statistical Analysis elisa->data multiplex->data flow->data

References

Application Notes and Protocols: In Vivo Delivery of STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists have emerged as a promising class of immunotherapeutic agents. This document provides an overview of the STING signaling pathway, challenges in the in vivo delivery of STING agonists, and detailed protocols for their application in preclinical research, with a focus on STING agonist-8 dihydrochloride (B599025) where information is available.

STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This cascade of events ultimately promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Type1_IFN Type I Interferons pIRF3_dimer->Type1_IFN induces transcription NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines induces transcription STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits & activates STING_active->NFkB activates

STING Signaling Pathway Diagram

Challenges in In Vivo Delivery of STING Agonists

The effective delivery of STING agonists to the target site in vivo is hampered by several challenges:

  • Hydrophilicity and Negative Charge: Many STING agonists, particularly cyclic dinucleotides (CDNs), are hydrophilic and negatively charged, which limits their ability to cross cell membranes and reach the cytosolic STING protein.

  • Rapid Degradation: STING agonists can be susceptible to enzymatic degradation in the bloodstream, leading to a short half-life and reduced bioavailability.

  • Systemic Toxicity: Systemic administration can lead to off-target effects and cytokine-related toxicities.

  • Tumor Microenvironment (TME): The dense and often immunosuppressive TME can pose a barrier to the penetration and efficacy of STING agonists.

Delivery Strategies for STING Agonists

To overcome these challenges, various delivery systems have been developed to improve the pharmacokinetic and pharmacodynamic properties of STING agonists. These strategies aim to protect the agonist from degradation, enhance its delivery to target cells, and minimize systemic exposure.

Delivery SystemSTING Agonist ExamplesAdvantagesDisadvantages
Lipid-Based Nanoparticles (LNPs) cGAMP, ADU-S100- Encapsulation protects from degradation- Can be surface-modified for targeting- Facilitates cellular uptake- Potential for immunogenicity of the carrier- Manufacturing scalability can be challenging
Polymeric Nanoparticles cGAMP- High drug loading capacity- Controlled release profiles- Biocompatible and biodegradable options (e.g., PLGA)- Potential for particle aggregation- Complexity in formulation
Hydrogels cGAMP- Localized and sustained release at the injection site- Can be injectable for minimally invasive administration- Primarily for local delivery (intratumoral)- Potential for burst release
Mesoporous Silica Nanoparticles (MSNs) c-di-AMP (CDA)- High surface area for drug loading- Tunable pore size and surface chemistry- Biopersistence and long-term safety concerns

Experimental Protocols

Note: Specific in vivo studies and detailed protocols for STING agonist-8 dihydrochloride are not widely available in the public domain. The following protocols are generalized based on common practices for other small molecule STING agonists and should be adapted and optimized for the specific compound and experimental model.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol provides a general guideline for formulating a small molecule STING agonist for parenteral administration. It is crucial to first determine the solubility and stability of this compound in various vehicles.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Saline (0.9% NaCl), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Vehicle Preparation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):

    • In a sterile vial, combine the required volumes of PEG300 and Tween 80. Mix thoroughly.

    • Slowly add the sterile saline to the PEG300/Tween 80 mixture while stirring to form a clear solution.

  • Final Formulation:

    • Add the calculated volume of the this compound stock solution in DMSO to the vehicle.

    • Mix the final formulation thoroughly by gentle inversion or vortexing until a clear, homogenous solution is obtained.

    • Visually inspect the solution for any precipitation or particulates before administration.

Note: The final concentration of DMSO should be kept as low as possible (ideally <10%) to minimize toxicity. The choice of vehicle will depend on the physicochemical properties of the agonist and the desired route of administration.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a STING agonist in a mouse model.

Animal Model:

  • 6-8 week old female C57BL/6 or BALB/c mice (depending on the tumor cell line).

  • Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer).

Experimental Workflow:

Experimental_Workflow Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Inoculation->Tumor_Growth Treatment_Initiation Treatment Initiation (e.g., Tumor volume ~100 mm³) Tumor_Growth->Treatment_Initiation Treatment_Groups Randomize into Treatment Groups: - Vehicle Control - STING Agonist-8 - Positive Control (e.g., anti-PD-1) Treatment_Initiation->Treatment_Groups Dosing Dosing (e.g., Intratumoral or Intravenous) Treatment_Groups->Dosing Monitoring Continued Monitoring: - Tumor Volume - Body Weight - Survival Dosing->Monitoring Endpoint Study Endpoint: - Tumor size limit - Pre-defined time point Monitoring->Endpoint Analysis Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Profiling (Flow Cytometry) Endpoint->Analysis

In Vivo Efficacy Study Workflow

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 80-120 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer this compound or vehicle control according to the planned dosing schedule and route (e.g., intratumoral, intravenous, or intraperitoneal). The dose will need to be determined through dose-finding studies.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Record survival data. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.

  • Pharmacodynamic and Immune Analysis (Optional):

    • At specified time points after treatment, a subset of mice can be euthanized to collect tumors, spleens, and tumor-draining lymph nodes for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following table provides representative data from studies with other STING agonists to illustrate how such data can be presented.

Table 1: Representative Anti-Tumor Efficacy of STING Agonists in Syngeneic Mouse Models

STING AgonistMouse ModelTumor TypeRoute of AdministrationDosing RegimenTumor Growth Inhibition (%)Reference
cGAMPC57BL/6B16-F10 MelanomaIntratumoral25 µg, days 7, 10, 13~60%Fictional
diABZIBALB/cCT26 Colon CarcinomaIntravenous1 mg/kg, weekly x 3~75%Fictional
ADU-S100C57BL/6MC38 Colon AdenocarcinomaIntratumoral50 µg, once~80%Fictional

Note: The data in this table is for illustrative purposes only and does not represent actual results for this compound.

Conclusion

The development of effective in vivo delivery methods is crucial for harnessing the full therapeutic potential of STING agonists like this compound. While specific data for this compound is limited, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to design and execute preclinical studies. Careful consideration of the agonist's physicochemical properties and the selection of an appropriate delivery strategy will be paramount to achieving robust and reproducible anti-tumor efficacy. It is strongly recommended that researchers perform initial formulation and dose-escalation studies to determine the optimal parameters for this compound in their specific experimental models.

Application Notes and Protocols: Assessing T-Cell Activation by STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the activation of T-cells in response to STING Agonist-8 Dihydrochloride. This document outlines the necessary materials, experimental procedures, and data analysis techniques to characterize the immunostimulatory properties of this compound on T-lymphocytes.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] Activation of the STING pathway has been shown to enhance the anti-tumor functions of CD4+ and CD8+ T-cells, making STING agonists promising candidates for cancer immunotherapy.[1][3][4] This protocol details an in vitro assay to quantify T-cell activation through the analysis of activation markers, cytokine production, and proliferation.

STING Signaling Pathway in T-Cells

The STING signaling pathway is functional in human primary T-cells.[5] Upon activation by a STING agonist, STING translocates from the endoplasmic reticulum and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 then moves to the nucleus to drive the expression of type I interferons (IFN-β) and other inflammatory genes.[1][5] This signaling cascade can be enhanced by concomitant T-cell receptor (TCR) engagement.[5]

STING_Signaling_Pathway STING Signaling Pathway in T-Cells cluster_cytosol Cytosol cluster_nucleus Nucleus STING_Agonist STING Agonist-8 dihydrochloride STING STING STING_Agonist->STING Activation TBK1 TBK1 STING->TBK1 Recruitment pTBK1 pTBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 pIRF3 IRF3->pIRF3 Gene_Expression Type I IFN & Pro-inflammatory Gene Expression pIRF3->Gene_Expression Translocation Experimental_Workflow Experimental Workflow for T-Cell Activation Assay cluster_analysis Analysis Isolate_Cells Isolate Human T-Cells or use PBMCs Label_Cells Label with Proliferation Dye (Optional) Isolate_Cells->Label_Cells Culture_Cells Culture Cells with Anti-CD3/CD28 and STING Agonist-8 Label_Cells->Culture_Cells Incubate Incubate for 24-96 hours Culture_Cells->Incubate Harvest Harvest Supernatant and Cells Incubate->Harvest Cytokine_Analysis Cytokine Analysis (ELISA/CBA) Harvest->Cytokine_Analysis Flow_Cytometry Flow Cytometry Analysis: - Activation Markers - Proliferation - Viability Harvest->Flow_Cytometry

References

Application Notes: STING Agonist-8 Dihydrochloride in Anti-Tumor Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response.[1][2] The cyclic GMP-AMP synthase (cGAS)-STING pathway, when activated, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This activation is crucial for bridging innate and adaptive immunity, promoting dendritic cell (DC) maturation, priming and recruitment of cytotoxic T cells into the tumor microenvironment, and ultimately leading to immune-mediated tumor destruction.[5][6][7]

STING agonists are a promising class of immunotherapeutic agents designed to pharmacologically activate this pathway.[5][8] STING agonist-8 dihydrochloride (B599025) (also known as compound 5-AB) is a potent, small-molecule, non-nucleotide STING agonist developed for preclinical research.[9] These application notes provide an overview of its mechanism, key applications, and detailed protocols for its use in studying anti-tumor immunity.

Mechanism of Action

STING is an endoplasmic reticulum (ER) resident protein.[10] In cancer, the cGAS-STING pathway can be activated by tumor-derived DNA in the cytoplasm.[1] Upon binding cytosolic DNA, cGAS synthesizes the second messenger 2’3’-cyclic GMP-AMP (cGAMP).[4][11] cGAMP then binds to STING, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[3]

This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I IFNs (e.g., IFN-β).[10][11] Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[4] STING agonist-8 dihydrochloride directly binds to and activates the STING protein, mimicking the action of endogenous cGAMP to initiate this downstream signaling cascade.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Tumor-derived cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates Agonist STING Agonist-8 Agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates & activates transcription Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway activated by STING Agonist-8.

Applications in Anti-Tumor Immunity

This compound is a valuable tool for a range of preclinical cancer immunology studies:

  • Monotherapy Efficacy: Evaluating the direct anti-tumor effects of STING activation in various syngeneic tumor models.

  • Combination Therapy: Assessing synergistic effects when combined with other immunotherapies like immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) or standard-of-care treatments like radiation and chemotherapy.[8][13]

  • Vaccine Adjuvancy: Investigating its role as an adjuvant to enhance the efficacy of cancer vaccines by promoting a robust T-cell response.[4][14]

  • Mechanistic Studies: Elucidating the downstream cellular and molecular changes in the tumor microenvironment following STING activation, including immune cell infiltration and cytokine profiles.

Data Presentation

Quantitative data from in vitro and in vivo experiments should be systematically recorded and presented for clear interpretation.

Table 1: In Vitro Activity of this compound

Parameter Cell Line Value Reference
EC50 THP1-Dual™ KI-hSTING-R232 27 nM [9]

| Description | The half-maximal effective concentration for inducing an IRF-inducible reporter gene in human monocytic cells engineered to express human STING (R232 allele). | | |

Table 2: Expected Immunological Outcomes of STING Agonist-8 Treatment

Assay Type Model System Expected Outcome Key Markers/Metrics
In Vitro Human/Mouse Macrophages, Dendritic Cells Cytokine Production Increased IFN-β, TNF-α, IL-6
Upregulation of Co-stimulatory Molecules Increased CD80, CD86 on APCs
In Vivo Syngeneic Mouse Tumor Models Tumor Growth Inhibition Reduced tumor volume/weight
Increased Survival Higher percentage of surviving mice
Enhanced Immune Cell Infiltration Increased CD8+ T cells, NK cells in TME
Macrophage Repolarization Shift from M2 to M1 phenotype

| | | Induction of Immune Memory | Protection upon tumor re-challenge |

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay Using THP-1 Reporter Cells

This protocol describes how to measure the activation of the STING pathway in THP-1 monocytic cells by quantifying the secretion of a reporter gene or key cytokines like IFN-β.

Materials:

  • THP-1 cells (e.g., THP1-Dual™ KI-hSTING-R232)

  • RPMI 1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin

  • This compound (prepare stock in sterile DMSO or water)

  • 96-well cell culture plates

  • ELISA kit for human IFN-β or appropriate reporter assay system (e.g., QUANTI-Blue™)

  • Plate reader

Procedure:

  • Cell Culture: Maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C and 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 100,000 to 200,000 cells per well in 180 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used for the agonist).

  • Treatment: Add 20 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Analysis (ELISA):

    • After incubation, centrifuge the plate and collect the supernatant.

    • Quantify the concentration of IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

  • Data Interpretation: Plot the IFN-β concentration against the log concentration of the agonist to determine the EC50 value.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical study to evaluate the anti-tumor activity of this compound administered intratumorally in a mouse cancer model (e.g., B16F10 melanoma in C57BL/6 mice).

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Analysis Implantation 1. Tumor Cell Implantation (e.g., B16F10 s.c.) Growth 2. Tumor Growth (to ~50-100 mm³) Implantation->Growth Randomization 3. Randomization into Groups Growth->Randomization Treatment 4. Treatment Initiation (i.t. injection) - Vehicle - STING Agonist-8 Randomization->Treatment Monitoring 5. Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor size limit reached) Monitoring->Endpoint Analysis 7. Data Analysis - Tumor Growth Curves - Survival (Kaplan-Meier) - Immune Profiling (Flow/IHC) Endpoint->Analysis

Caption: Workflow for an in vivo study of STING agonist anti-tumor efficacy.

Materials:

  • 6-8 week old C57BL/6 mice

  • B16F10 melanoma cells

  • Sterile PBS and cell culture medium

  • This compound formulated in a suitable vehicle (e.g., PBS, saline)

  • Calipers for tumor measurement

  • Syringes for cell implantation and treatment injection

Procedure:

  • Tumor Implantation: Subcutaneously inject 0.5 - 1 x 10^6 B16F10 cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume every 2-3 days using calipers once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When average tumor volume reaches 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle control, STING Agonist-8).

  • Treatment Administration:

    • Administer this compound via intratumoral (i.t.) injection. A typical dose might range from 10-50 µg per mouse in a volume of 50 µL.

    • Administer treatment according to a defined schedule (e.g., once every 3-4 days for 3 doses).

    • The control group receives vehicle-only injections.

  • Efficacy Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint Analysis:

    • The primary endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), at which point all animals are euthanized.

    • Tumors and spleens can be harvested for downstream analysis, such as flow cytometry to quantify infiltrating CD8+ T cells, NK cells, and macrophages, or immunohistochemistry (IHC).

    • A separate cohort of mice can be monitored for long-term survival.

  • Data Analysis: Compare tumor growth curves between groups. Analyze survival data using Kaplan-Meier curves. Statistically compare immune cell populations in the tumor microenvironment.

This compound is a powerful research tool for investigating the therapeutic potential of activating the STING pathway in cancer. Its potent in vitro activity allows for clear mechanistic studies in cell-based assays, while its application in in vivo models is essential for evaluating anti-tumor efficacy and understanding the complex immunological changes within the tumor microenvironment. The protocols provided here offer a foundation for researchers to explore its utility as a monotherapy or in combination with other cancer treatments.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response bridges innate and adaptive immunity, making STING an attractive target for immunotherapy, particularly in oncology. STING agonists, such as STING agonist-8 dihydrochloride (B599025), are being investigated for their potential to activate anti-tumor immune responses. This document provides detailed protocols for the analysis of immune cells treated with STING agonist-8 dihydrochloride using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[2] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-α and IFN-β).[1][2] Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.[2][3]

STING_Signaling_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates ER Endoplasmic Reticulum STING_Golgi Activated STING STING_ER->STING_Golgi translocates Golgi Golgi Apparatus TBK1 TBK1 STING_Golgi->TBK1 recruits NFkB NF-κB STING_Golgi->NFkB activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes translocates & activates transcription pNFkB p-NF-κB NFkB->pNFkB phosphorylates Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of human PBMCs with this compound for subsequent flow cytometry analysis.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to desired working concentrations. A vehicle control (DMSO) should be prepared in parallel.

  • Plate 1 x 10^5 cells per well in a 96-well plate.

  • Add the this compound dilutions or vehicle control to the respective wells. A typical concentration range for STING agonists is 0.1 to 10 µM.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a specified time course (e.g., 6, 24, 48 hours). The optimal incubation time should be determined empirically.

  • Following incubation, harvest the cells for flow cytometry staining.

Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping and Activation Markers

This protocol details the staining procedure for identifying key immune cell subsets and their activation status.

Materials:

  • Treated and control cells from Protocol 1

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies against cell surface markers (see Table 1 for a recommended panel)

  • Fixable viability dye

  • Intracellular staining buffer kit (if analyzing intracellular markers)

  • Flow cytometer

Procedure:

  • Harvest cells from the 96-well plate and transfer to FACS tubes or a V-bottom 96-well plate.

  • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of PBS containing a fixable viability dye and incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells with 1 mL of FACS buffer, centrifuge, and discard the supernatant.

  • Resuspend the cells in 50 µL of FACS buffer containing an Fc receptor blocking solution and incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 1 mL of FACS buffer.

  • (Optional) For intracellular staining (e.g., for cytokines or transcription factors), follow the manufacturer's instructions for the fixation and permeabilization kit.

  • Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer. Ensure proper compensation controls are run for each fluorochrome.

Experimental_Workflow cluster_staining Flow Cytometry Staining start Isolate Human PBMCs culture Culture PBMCs (1x10^6 cells/mL) start->culture treat Treat with this compound (0.1 - 10 µM) or Vehicle Control culture->treat incubate Incubate (6, 24, 48 hours) treat->incubate harvest Harvest Cells incubate->harvest viability Viability Staining harvest->viability fc_block Fc Receptor Block viability->fc_block surface_stain Surface Marker Staining fc_block->surface_stain wash1 Wash surface_stain->wash1 intracellular_stain Optional: Intracellular Staining wash1->intracellular_stain wash2 Wash intracellular_stain->wash2 resuspend Resuspend for Acquisition wash2->resuspend acquire Data Acquisition on Flow Cytometer resuspend->acquire analyze Data Analysis acquire->analyze

References

Troubleshooting & Optimization

STING agonist-8 dihydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered with STING agonist-8 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving STING agonist-8 dihydrochloride?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, a stock solution of 5 mg/mL in DMSO can be prepared, which may require ultrasonication and warming to 60°C to fully dissolve. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]

Q2: I observed precipitation when diluting my DMSO stock solution into aqueous media for cell culture experiments. What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many organic compounds. This "crashing out" occurs when the compound's solubility in the final aqueous environment is exceeded. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the agonist in your experiment.

  • Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in pre-warmed (37°C) media.

  • Add the stock solution slowly while vortexing: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.

  • Maintain a low final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize solvent-induced toxicity and solubility issues.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of the compound.

  • Solid Form: Store at -20°C, sealed and protected from moisture.

  • Stock Solutions: For stock solutions prepared in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always ensure the vials are tightly sealed to prevent moisture absorption.

Q4: How stable is this compound in aqueous solutions at physiological pH?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: Visually inspect your culture wells for any signs of precipitate after adding the compound. Even if not immediately visible, micro-precipitation can occur. Consider performing a solubility test in your specific cell culture medium (see Experimental Protocols section). If precipitation is suspected, lower the final concentration or modify the dilution method as described in the FAQs.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting: Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in aqueous media for each experiment. If you suspect degradation is occurring during your assay, you can perform a stability study under your experimental conditions (see Experimental Protocols section).

  • Possible Cause 3: Low Cell Permeability.

    • Troubleshooting: Like many cyclic dinucleotides, this compound may have limited cell permeability. If you are not seeing the expected activity, consider using a transfection reagent or an alternative delivery system to enhance intracellular uptake.

Issue 2: Difficulty in achieving the desired concentration in aqueous buffers (e.g., PBS) for in vivo studies.
  • Possible Cause: Low Aqueous Solubility.

    • Troubleshooting: this compound has limited solubility in aqueous buffers. For in vivo applications, co-solvents are often necessary. A suggested formulation involves first dissolving the compound in DMSO, and then further diluting it in a vehicle such as corn oil.[2][5] Other potential co-solvents for in vivo use include polyethylene (B3416737) glycol (PEG) and cyclodextrins. It is critical to perform vehicle-only controls in your experiments to account for any effects of the formulation itself.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO5 mg/mL (5.74 mM)Requires ultrasonication and warming to 60°C[1]
Corn Oil (with 10% DMSO)≥ 1 mg/mL (1.15 mM)Diluted from a 10 mg/mL DMSO stock[2][5]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotesReference
Solid-20°CLong-termSealed, away from moisture[2]
DMSO Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles[2]
DMSO Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles[2]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[1][6][7]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., PBS, cell culture medium) in a glass vial. The excess solid should be clearly visible.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

    • Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the sample.

Protocol 2: Assessment of Stability using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for evaluating the stability of this compound in a given solution.[5][8][9][10]

  • Method Development:

    • Develop an HPLC method that can separate the intact this compound from potential degradation products. This typically involves testing different columns, mobile phase compositions, and gradient conditions.

    • A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting the compound to harsh conditions to generate degradation products.

    • Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

    • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solid compound or a solution of the compound.

    • Photostability: Expose the compound (solid or in solution) to UV and visible light.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent peak.

  • Stability Study:

    • Prepare a solution of this compound in the buffer or medium of interest at a known concentration.

    • Store the solution under the desired conditions (e.g., 4°C, 25°C, 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Analyze the sample by the validated stability-indicating HPLC method.

    • Calculate the percentage of the intact compound remaining at each time point relative to the initial concentration.

Mandatory Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or self-derived) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (dimer) cGAMP->STING_ER binds and activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Interferon Genes pIRF3->IFN_genes translocates and activates transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IFN_genes->Type_I_IFN leads to production of

Caption: The cGAS-STING signaling pathway.

solubility_workflow start Start add_excess Add excess STING agonist-8 to test solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at constant temp.) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.22 µm) settle->filter quantify Quantify concentration by HPLC-UV filter->quantify end Determine Solubility quantify->end

Caption: Workflow for thermodynamic solubility determination.

stability_workflow start Start prepare_solution Prepare solution of STING agonist-8 in test buffer at known concentration start->prepare_solution store Store under defined conditions (e.g., 37°C) prepare_solution->store sample_timepoint Withdraw aliquots at different time points store->sample_timepoint analyze Analyze by stability-indicating HPLC method sample_timepoint->analyze calculate % Remaining Compound analyze->calculate end Determine Stability Profile calculate->end

Caption: Workflow for stability assessment.

References

Optimizing STING Agonist-8 Dihydrochloride Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of STING agonist-8 dihydrochloride (B599025) for in vivo experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for STING agonist-8 dihydrochloride in vivo?

A1: The optimal starting dose can vary significantly depending on the tumor model, administration route, and specific experimental goals. Preclinical studies with various STING agonists suggest a wide range of effective doses. For instance, in a CT26 colon carcinoma model, subcutaneous administration of a STING agonist showed a dose-dependent delay in tumor growth, with a high dose of 4 mg/kg resulting in tumor-free animals.[1] For intratumoral injections, doses as low as 10µg per injection have demonstrated efficacy in a B16F10 melanoma model.[2] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific model.

Q2: What are the common routes of administration for STING agonists in vivo?

A2: Common administration routes for STING agonists in preclinical models include:

  • Intratumoral (IT): Direct injection into the tumor mass. This is a common route for first-generation STING agonists to maximize local concentration and minimize systemic toxicity.[1][3]

  • Subcutaneous (SC): Injection into the subcutaneous tissue. This route is being explored for systemic delivery and has shown efficacy in delaying tumor growth.[1]

  • Intramuscular (IM): Injection into the muscle. Studies have shown that IM administration can be as effective as IT injection in inducing an anti-tumor response.[4]

  • Intranasal (IN): Used for respiratory virus infection models, though efficacy can be transient.[5][6]

The choice of administration route will depend on the therapeutic goal, the tumor location, and the formulation of the STING agonist.

Q3: How should this compound be prepared for in vivo administration?

A3: Proper dissolution and formulation are critical for in vivo experiments. For this compound, a common approach involves creating a stock solution in an organic solvent like DMSO, followed by dilution in a vehicle suitable for in vivo use, such as corn oil.[7][8] A typical protocol might involve preparing a 10 mg/mL stock solution in DMSO and then diluting it to the final desired concentration in corn oil (e.g., a 1:9 ratio of DMSO stock to corn oil).[7][8] It is recommended to prepare the working solution fresh on the day of use.[7][8]

Q4: What are the potential side effects or toxicities associated with STING agonist administration?

A4: While STING agonists are designed to activate the immune system, excessive activation can lead to adverse effects. High doses may induce a "cytokine storm," resulting in systemic inflammation and tissue damage.[6] Common treatment-related adverse events observed in clinical trials with STING agonists include chills, fever, and fatigue.[9][10] Careful dose optimization and monitoring of animal health are essential to mitigate these risks.

Troubleshooting Guide

Problem 1: Lack of Anti-Tumor Efficacy

Possible Cause Troubleshooting Steps
Suboptimal Dosage Perform a dose-escalation study to identify the most effective dose. Interestingly, some preclinical data suggest that lower doses of STING agonists may be more potent than higher doses in expanding tumor-specific CD8+ T cells.[9]
Ineffective Administration Route Consider alternative administration routes. For deep-seated tumors, systemic administration (SC or IM) may be more effective than IT injection.[4]
Poor Bioavailability/Instability First-generation STING agonists can be rapidly degraded in vivo.[1] Ensure proper formulation to enhance stability. Newer generation agonists are being developed with improved stability.[11][12]
Immunosuppressive Tumor Microenvironment The tumor microenvironment can suppress anti-tumor immunity.[3][13] Consider combination therapies, such as with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to enhance the efficacy of the STING agonist.[1][4]

Problem 2: Excessive Toxicity or Animal Morbidity

Possible Cause Troubleshooting Steps
Dosage Too High Reduce the dose of the STING agonist. Striking a balance between activating a protective immune response and avoiding excessive systemic inflammation is crucial.[6]
Frequent Dosing Schedule Decrease the frequency of administration to allow for recovery between doses.
Formulation Issues Ensure the vehicle used for administration is well-tolerated and does not contribute to toxicity.

Quantitative Data Summary

The following tables summarize dosages of various STING agonists used in different in vivo models as reported in the literature. This data can serve as a starting point for designing your own experiments.

Table 1: Intratumoral (IT) Administration of STING Agonists

STING Agonist Animal Model Dosage Key Findings Reference
ALG-031048CT26 colon carcinoma100 µg (3 doses)Significant delay in tumor growth and complete response in 90% of animals.[1]
8803B16F10 melanoma10 µg (3 injections)Significantly improved survival.[2]
E7766Advanced solid tumors (human clinical trial)75 - 1000 µgStable disease observed in 33.3% of patients; lower doses showed potential for tumor regression.[9][10]

Table 2: Systemic Administration of STING Agonists

STING Agonist Administration Route Animal Model Dosage Key Findings Reference
ALG-031048Subcutaneous (SC)CT26 colon carcinoma4 mg/kgDose-dependent delay in tumor growth; one animal became tumor-free.[1]
STING AgonistIntramuscular (IM)Pancreatic Ductal Adenocarcinoma (PDX model)Not specifiedEquivalent to IT injection in inducing effector T cell response and antitumor efficacy.[4]
diABZI-4Intranasal (IN)Influenza A Virus (IAV) in miceNot specifiedProvided early but not sustained inhibition of IAV.[5]

Experimental Protocols

Protocol 1: General In Vivo Dosing Procedure

  • Preparation of this compound:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • For a 1 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[7][8]

    • Mix thoroughly by vortexing or sonication until a clear solution is obtained. Prepare fresh on the day of injection.

  • Animal Handling and Tumor Implantation:

    • Acclimate animals to the facility for at least one week before the experiment.

    • Implant tumor cells (e.g., CT26, B16F10) subcutaneously or orthotopically according to established protocols.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Administration of STING Agonist:

    • Randomize animals into treatment and control groups.

    • Administer the prepared STING agonist solution via the chosen route (e.g., intratumoral, subcutaneous).

    • The dosing volume will depend on the animal's weight and the target concentration (e.g., 50-100 µL).

    • Administer treatment according to the predetermined schedule (e.g., once a week for three weeks).

  • Monitoring and Endpoint Analysis:

    • Monitor animal weight and overall health daily.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, euthanize animals and collect tumors and other relevant tissues for downstream analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes and translocates pNFkB p-NF-κB NFkB->pNFkB translocates IFN_Genes Type I IFN Genes pIRF3->IFN_Genes induces transcription Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes induces transcription Type I Interferons Type I Interferons IFN_Genes->Type I Interferons leads to production of Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Pro-inflammatory Cytokines leads to production of Antitumor Immunity Antitumor Immunity Type I Interferons->Antitumor Immunity Pro-inflammatory Cytokines->Antitumor Immunity STING Agonist-8 STING Agonist-8 STING Agonist-8->STING directly activates

Caption: The cGAS-STING signaling pathway and the role of STING agonists.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Prepare STING Agonist-8 Working Solution B Tumor Cell Culture and Implantation D Tumor Growth to Palpable Size B->D C Animal Acclimation C->B E Randomize Animals into Treatment Groups D->E F Administer STING Agonist or Vehicle Control E->F G Monitor Animal Health and Tumor Volume F->G G->F Repeat Dosing (as per schedule) H Endpoint Reached G->H I Euthanize and Collect Tissues H->I J Downstream Analysis (Flow Cytometry, IHC, etc.) I->J K Data Analysis and Interpretation J->K

Caption: A typical experimental workflow for in vivo STING agonist studies.

References

Technical Support Center: Overcoming Resistance to STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with STING Agonist-8 Dihydrochloride in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. Its mechanism of action involves binding to the STING protein, which is located on the endoplasmic reticulum membrane. This binding triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][3] This cascade of events stimulates an innate immune response that can lead to the activation of adaptive immunity against cancer cells.

Q2: My cancer cell line is not responding to this compound. What are the possible reasons for this resistance?

A2: Resistance to STING agonists can be multifactorial. Key reasons include:

  • Low or absent STING expression: Some cancer cell lines epigenetically silence the STING1 gene, leading to a lack of the target protein.[4]

  • Defects in the downstream signaling pathway: Mutations or deficiencies in key proteins like TBK1 or IRF3 can abrogate the response even if STING is present and activated.

  • Upregulation of negative regulatory pathways: Cancer cells can adapt to STING activation by upregulating immunosuppressive mechanisms, such as the expression of Programmed Death-Ligand 1 (PD-L1), Indoleamine 2,3-dioxygenase (IDO), and Cyclooxygenase-2 (COX2).[5][6][7]

  • Immunosuppressive Tumor Microenvironment (TME): The presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages can dampen the anti-tumor immune response initiated by the STING agonist.[8][9]

  • Degradation of the agonist: The cyclic dinucleotide structure of some STING agonists can be susceptible to degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[9]

Q3: How can I overcome resistance to this compound in my experiments?

A3: Several strategies can be employed to overcome resistance:

  • Combination Therapies: This is the most explored approach. Combining STING agonists with:

    • Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1 antibodies): STING activation can upregulate PD-L1 on tumor cells, making them susceptible to checkpoint blockade.[7][10][11] This combination can enhance T-cell-mediated tumor killing.

    • IDO Inhibitors: IDO is an enzyme that suppresses T-cell function. Combining a STING agonist with an IDO inhibitor can relieve this immunosuppression and enhance the anti-tumor immune response.[12]

    • COX2 Inhibitors: STING activation can induce COX2, which has immunosuppressive effects. Co-treatment with a COX2 inhibitor can synergize with the STING agonist to promote a more robust anti-tumor response.[5][13]

  • Modulating the Tumor Microenvironment: Strategies to deplete or reprogram immunosuppressive cells in the TME can enhance the efficacy of STING agonists.

  • Novel Delivery Systems: Encapsulating the STING agonist in nanoparticles or other delivery vehicles can improve its stability, facilitate intracellular delivery, and target it more effectively to the tumor site, thereby increasing its potency and reducing systemic side effects.[14]

Troubleshooting Guides

Problem 1: Low or No IFN-β Secretion Detected by ELISA
Possible Cause Recommended Solution
Low STING expression in the target cell line. Verify STING expression by Western blot or qPCR. If low, consider using a cell line known to have a functional STING pathway (e.g., THP-1) as a positive control.
Inefficient delivery of the STING agonist into the cytoplasm. Use a transfection reagent optimized for your cell type to deliver the agonist. Charged molecules like STING agonists often require assistance to cross the cell membrane.
Degradation of this compound. Prepare fresh solutions of the agonist for each experiment. Avoid repeated freeze-thaw cycles.
Suboptimal concentration of the agonist. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Issues with the ELISA procedure. Ensure all reagents are properly prepared and within their expiration dates. Include positive and negative controls for the assay. Check for issues with the plate reader settings. Increase incubation times or antibody concentrations if the signal is weak.[1]
High background in ELISA. Ensure adequate washing steps. Optimize the blocking buffer concentration and incubation time.[1][12]
Problem 2: No significant decrease in cancer cell viability after treatment.
Possible Cause Recommended Solution
The cancer cell line is resistant to STING-induced apoptosis. STING-mediated cell death can be cell-type dependent. The primary anti-tumor effect of STING agonists is often immune-mediated rather than direct cytotoxicity.
Lack of immune cells in the in vitro culture. The anti-tumor effect of STING agonists is primarily mediated by the immune system. Co-culture your cancer cells with immune cells (e.g., PBMCs, T-cells) to observe the immune-mediated killing.
Upregulation of survival pathways in cancer cells. Investigate the activation of pro-survival signaling pathways (e.g., NF-κB) in your cancer cells upon STING agonist treatment.
Incorrect timing of the viability assessment. Perform a time-course experiment to determine the optimal time point for observing effects on cell viability. Immune-mediated effects may take longer to manifest.
Problem 3: Inconsistent results in in vivo tumor models.
Possible Cause Recommended Solution
Poor intratumoral delivery and retention of the agonist. Consider using a delivery vehicle (e.g., nanoparticles, hydrogels) to improve the pharmacokinetics of the STING agonist.
Rapid development of adaptive resistance. The tumor microenvironment can quickly adapt to STING agonist monotherapy by upregulating immunosuppressive pathways.[5] Initiate combination therapy (e.g., with anti-PD-1) early in the treatment regimen.
High tumor burden at the start of treatment. STING agonist monotherapy may be less effective in large, established tumors.[5] Initiate treatment when tumors are smaller, or combine with therapies that can reduce the initial tumor burden.
Unexpected toxicity. High systemic exposure to STING agonists can lead to cytokine release syndrome. Monitor animals closely for signs of toxicity. Consider reducing the dose or using a tumor-targeted delivery system to minimize systemic exposure.

Data Presentation

Table 1: Efficacy of STING Agonist Monotherapy vs. Combination Therapy on Tumor Growth
Treatment Group Tumor Model Endpoint Result Reference
STING Agonist (MSA-2)Cervical Cancer (U14)Tumor Volume (mm³)Significant reduction vs. control[2][7]
Anti-PD-1Cervical Cancer (U14)Tumor Volume (mm³)Significant reduction vs. control[2][7]
STING Agonist + Anti-PD-1Cervical Cancer (U14)Tumor Volume (mm³)Significantly greater reduction than either monotherapy[2][7]
STING Agonist (diABZI) + IDO Inhibitor (1-MT)Colorectal CancerTumor GrowthSignificant inhibition, better than three-drug combo with anti-PD-1[12]
STING Agonist (CDA) + COX2 Inhibitor (Celecoxib)Lewis Lung CarcinomaTumor Growth & SurvivalControlled tumor growth and uniform survival[5]
Table 2: Impact of STING Agonist Combination Therapies on Immune Cell Infiltration
Treatment Group Tumor Model Immune Cell Population Change Reference
STING Agonist + Anti-PD-1Merkel Cell CarcinomaCD8+ T-cellsThree-fold expansion[1]
STING Agonist + Anti-PD-1Merkel Cell CarcinomaTotal T-cellsTwo-fold increase[1]
STING Agonist (diABZI) + IDO Inhibitor (1-MT)Colorectal CancerCD8+ T-cells & Dendritic CellsIncreased infiltration[12]
STING Agonist (diABZI) + IDO Inhibitor (1-MT)Colorectal CancerMyeloid-Derived Suppressor CellsDecreased infiltration[12]
STING Agonist + Protein VaccineB16-OVACD4+ T-cellsIncreased infiltration and Th1 polarization[5]
Table 3: Effect of STING Agonist Treatment on Cytokine Production
Treatment Group Cell/Tumor Model Cytokine Change Reference
STING Agonist (2'3'-cGAMP)Melanoma (B16-F10)IL-610.7-fold increase
STING Agonist (2'3'-cGAMP)Melanoma (B16-F10)IFN-β1.6-fold increase
STING Agonist (ADU-S100)Glioblastoma (patient explants)CXCL10Significant increase
STING AgonistOvarian Cancer (ID8-Trp53-/-)CXCL10, CCL5, IFN-γSignificantly elevated levels[10]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. For combination studies, co-treat with the second agent (e.g., anti-PD-L1 antibody, IDO inhibitor, or COX2 inhibitor). Include appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cytokine Secretion Measurement (ELISA for IFN-β)
  • Cell Seeding and Treatment: Seed cells in a 24-well plate. Treat with this compound with or without combination agents.

  • Supernatant Collection: After 24 hours of treatment, collect the cell culture supernatant and centrifuge to remove cell debris.

  • ELISA Procedure: Perform the ELISA for IFN-β according to the manufacturer's instructions for your specific kit. This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β based on a standard curve.

Protocol 3: Assessment of T-cell Infiltration by Immunohistochemistry (IHC)
  • Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Perform heat-mediated antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against a T-cell marker (e.g., anti-CD3 or anti-CD8) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope and quantify the number of positive-staining T-cells within the tumor.

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus STING Agonist-8 STING Agonist-8 STING_ER STING STING Agonist-8->STING_ER Binds to STING STING TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 (Dimer) p-IRF3 (Dimer) IRF3->p-IRF3 (Dimer) Dimerizes Type I IFN Genes Type I IFN Genes p-IRF3 (Dimer)->Type I IFN Genes Activates Transcription Pro-inflammatory Genes Pro-inflammatory Genes p-IRF3 (Dimer)->Pro-inflammatory Genes Activates Transcription STING_Golgi STING STING_ER->STING_Golgi Translocates STING_Golgi->TBK1 Recruits & Activates

Caption: Canonical STING signaling pathway activation by STING Agonist-8.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms STING Agonist STING Agonist STING Activation STING Activation STING Agonist->STING Activation Anti-tumor Immunity Anti-tumor Immunity STING Activation->Anti-tumor Immunity PD-L1 Upregulation PD-L1 Upregulation STING Activation->PD-L1 Upregulation IDO Upregulation IDO Upregulation STING Activation->IDO Upregulation COX2 Upregulation COX2 Upregulation STING Activation->COX2 Upregulation PD-L1 Upregulation->Anti-tumor Immunity Inhibits IDO Upregulation->Anti-tumor Immunity Inhibits COX2 Upregulation->Anti-tumor Immunity Inhibits Immunosuppressive TME Immunosuppressive TME Immunosuppressive TME->Anti-tumor Immunity Inhibits

Caption: Mechanisms of resistance to STING agonist therapy.

Experimental_Workflow_IHC cluster_workflow IHC Workflow for T-cell Infiltration Tumor Tissue Collection Tumor Tissue Collection Fixation & Embedding Fixation & Embedding Tumor Tissue Collection->Fixation & Embedding Sectioning Sectioning Fixation & Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Antigen Retrieval Antigen Retrieval Deparaffinization->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody (anti-CD8) Primary Antibody (anti-CD8) Blocking->Primary Antibody (anti-CD8) Secondary Antibody Secondary Antibody Primary Antibody (anti-CD8)->Secondary Antibody Detection (DAB) Detection (DAB) Secondary Antibody->Detection (DAB) Counterstaining Counterstaining Detection (DAB)->Counterstaining Microscopy & Analysis Microscopy & Analysis Counterstaining->Microscopy & Analysis

Caption: Experimental workflow for assessing T-cell infiltration by IHC.

References

Technical Support Center: STING Agonist-8 Dihydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING Agonist-8 Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of STING agonists like this compound?

A1: The primary challenges stem from the inherent physicochemical properties of many STING agonists. These include:

  • Poor Cellular Permeability: Many STING agonists, particularly cyclic dinucleotides (CDNs), are negatively charged and hydrophilic, which limits their ability to cross cell membranes and reach the cytosolic STING protein.[1][2]

  • Rapid Systemic Clearance: Due to their small molecular weight, STING agonists can be rapidly cleared from the injection site and diffuse into systemic circulation, reducing their concentration in the target tissue and potentially causing off-target toxicities.[1]

  • Enzymatic Degradation: Endogenous enzymes can quickly degrade STING agonists, leading to a short half-life and reduced efficacy.[2][3]

  • Low Bioavailability: When administered systemically (e.g., intravenously or orally), STING agonists often exhibit low bioavailability, requiring local administration routes like intratumoral injection for therapeutic effects.[4]

Q2: My STING agonist is not showing the expected efficacy in my tumor model. What are some potential reasons?

A2: Several factors could contribute to a lack of efficacy:

  • Inadequate Intratumoral Concentration: The agonist may be diffusing away from the tumor too quickly.[1] Consider using a delivery vehicle to enhance retention.

  • Insufficient Cellular Uptake: The agonist may not be efficiently entering the target cells (e.g., tumor cells, dendritic cells) to activate the STING pathway.[1][2]

  • Tumor Microenvironment (TME): The TME may be highly immunosuppressive, requiring a combination therapy approach to overcome resistance.[5]

  • STING Pathway Competency: Some tumor cells can downregulate or lose STING expression, rendering them unresponsive to STING agonists.[6][7] It may be necessary to assess STING expression in your tumor model.

Q3: I am observing systemic toxicity or excessive inflammation in my animal models. How can I mitigate this?

A3: Systemic toxicity is often a result of the STING agonist entering systemic circulation and causing widespread immune activation.[1] Strategies to reduce systemic exposure include:

  • Localized Delivery: Employing intratumoral injections can confine the agonist to the tumor site.

  • Delivery Systems: Utilizing nanoparticles or hydrogels can provide a sustained, localized release of the agonist, preventing rapid systemic distribution.[5][6]

  • Dose Optimization: Titrating the dose to the lowest effective concentration can help minimize off-target effects. Excessive STING activation can lead to tissue damage and cytokine storms.[8]

Troubleshooting Guide

Issue 1: Poor Solubility and Formulation

Question: I am having trouble dissolving this compound for in vivo administration. What solvents are recommended, and what are the best practices for formulation?

Answer: For this compound, it is crucial to consult the manufacturer's datasheet for specific solubility information. Generally, for in vitro stock solutions, DMSO is often used.[9] However, for in vivo use, it is critical to use a biocompatible vehicle.

Recommended Actions:

  • Consult Datasheet: Always refer to the supplier's instructions for recommended solvents and concentrations.

  • Biocompatible Solvents: For in vivo injections, consider vehicles such as sterile PBS, saline, or specific formulation buffers. The final concentration of any organic solvent like DMSO should be minimized to avoid toxicity.

  • Test Formulations: It is advisable to prepare small test batches to assess solubility and stability in your chosen vehicle before preparing a large volume for your study.

  • Consider Nanoparticle Formulation: If solubility in aqueous buffers is low, encapsulating the agonist in a nanoparticle delivery system can improve its solubility and stability.[1][10]

Issue 2: Lack of In Vivo Efficacy

Question: My in vitro experiments with this compound show potent STING activation, but I am not observing a significant anti-tumor response in my mouse model. What should I investigate?

Answer: A discrepancy between in vitro and in vivo results is a common challenge. The complex biological environment in vivo presents several hurdles that are not present in cell culture.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Areas cluster_2 Potential Causes & Solutions start Lack of In Vivo Efficacy delivery Delivery & Bioavailability start->delivery target Target Engagement start->target model Animal Model start->model cause1 Rapid Clearance/ Degradation delivery->cause1 cause2 Poor Cellular Uptake delivery->cause2 cause3 Low STING Expression in Tumor target->cause3 cause4 Immunosuppressive TME model->cause4 solution1 Use Delivery Vehicle (Nanoparticles, Hydrogel) cause1->solution1 solution2 Encapsulate in Delivery System cause2->solution2 solution3 Verify STING Expression (IHC, Western Blot) cause3->solution3 solution4 Combine with Checkpoint Inhibitors cause4->solution4

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Experimental Protocols:

  • Pharmacokinetic Analysis: To assess clearance, plasma and tumor tissue can be collected at various time points post-administration to quantify the concentration of the STING agonist using methods like LC-MS/MS.

  • Immunohistochemistry (IHC) / Western Blot: To confirm STING expression, tumor samples can be collected and stained for the STING protein. This will verify that the target is present in the tumor cells and/or infiltrating immune cells.

  • Flow Cytometry: To analyze the tumor microenvironment, tumors can be dissociated into single-cell suspensions and stained with antibodies against various immune cell markers (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) to assess the immune landscape before and after treatment.

Issue 3: Optimizing Delivery Route and Formulation

Question: What are the pros and cons of different administration routes and how can I improve delivery to the target site?

Answer: The choice of administration route significantly impacts the pharmacokinetics and efficacy of STING agonists.

Comparison of Administration Routes:

Administration RouteProsConsRecommended for
Intratumoral (IT) High local concentration; Reduced systemic toxicity.Invasive; Only applicable to accessible tumors.Preclinical studies; Easily accessible solid tumors.
Intravenous (IV) Systemic delivery for metastatic disease; Easier administration.Rapid clearance; Potential for systemic toxicity; Low tumor accumulation.[4][11]Widespread metastatic disease; Requires advanced formulation (e.g., nanoparticles) to improve pharmacokinetics.[10][11]
Intranasal (IN) Non-invasive; Targets lung tissue.[8]Limited to respiratory diseases/metastases; May not achieve high systemic levels.Lung cancer models; Respiratory viral infections.[8]

Improving Delivery with Nanoparticles:

Various nanoparticle platforms have been developed to overcome the challenges of STING agonist delivery.[2]

Nanoparticle TypeKey FeaturesReported Advantages
Biodegradable Mesoporous Silica Nanoparticles (bMSN) High loading capacity; Biocompatible.Improved STING activation in dendritic cells and tumor cells; Strong anti-tumor efficacy.[1]
Lipid Nanoparticles (LNP) Biocompatible; Can be surface-modified for targeting.Extended circulation of agonist; Enhanced accumulation in tumor, spleen, and lymph nodes.[10]
Polymer-Drug Conjugates Covalent attachment of drug to polymer backbone.Prolonged drug circulation and enhanced tumor accumulation.

Experimental Protocol: Nanoparticle Formulation and Characterization

  • Preparation: Synthesize or obtain your chosen nanoparticle (e.g., bMSN).

  • Loading: Incubate a solution of this compound with the nanoparticles. For bMSN, a simple admixing for 1 hour has been shown to achieve >90% loading.[1]

  • Purification: Remove unloaded agonist through methods like centrifugation and washing.

  • Characterization:

    • Size and Zeta Potential: Measure using dynamic light scattering (DLS).

    • Morphology: Observe using transmission electron microscopy (TEM).

    • Loading Efficiency: Quantify the amount of loaded agonist using a suitable analytical method like HPLC.

Signaling Pathway Overview

The efficacy of this compound is dependent on the successful activation of the cGAS-STING signaling pathway.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus STING_Agonist STING Agonist-8 (injected) STING_ER STING (on ER) STING_Agonist->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Transcription Gene Transcription pIRF3_dimer->Transcription Translocates Genes Type I IFN Genes (IFN-β, etc.) Transcription->Genes

Caption: Simplified cGAS-STING signaling pathway activation.

This guide provides a starting point for troubleshooting your in vivo experiments with this compound. Successful outcomes will depend on careful optimization of the formulation, delivery route, and dose, as well as a thorough understanding of the specific tumor model being used.

References

minimizing off-target effects of STING agonist-8 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-8 dihydrochloride (B599025). Our goal is to help you minimize off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with STING agonist-8 dihydrochloride?

A1: The primary off-target effects of this compound stem from systemic and excessive activation of the innate immune system. These can include:

  • Cytokine Storm: Overproduction of pro-inflammatory cytokines such as Type I interferons (IFN-α, IFN-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This can lead to systemic inflammation and toxicity.[1][2]

  • Immune Cell Apoptosis: Particularly in T lymphocytes, high or sustained STING activation can induce programmed cell death, potentially compromising the desired adaptive immune response.[3][4][5][6]

  • T-cell Dysfunction: Beyond apoptosis, STING activation in T-cells can impair their proliferation and metabolic function.[3]

  • Endoplasmic Reticulum (ER) Stress: STING activation has been linked to the induction of ER stress, which can contribute to cell death.[6]

Q2: How can I minimize systemic toxicity when using this compound in vivo?

A2: Minimizing systemic toxicity is crucial for the successful application of STING agonists. Key strategies include:

  • Localized Delivery: Intratumoral injection is a common and effective method to confine the agonist's activity to the tumor microenvironment, thereby reducing systemic exposure.

  • Formulation Strategies: Encapsulating this compound in nanoparticle delivery systems can improve its pharmacokinetic profile and target it to specific tissues or cells.[[“]][8][9][10][11] Polymeric and lipid-based nanoparticles can enhance stability and circulation time, allowing for better tumor targeting.[[“]]

  • Dose Optimization: Careful dose-response studies are essential to identify the therapeutic window that maximizes anti-tumor efficacy while minimizing systemic side effects.

  • Combination Therapies: Combining STING agonists with other treatments, such as checkpoint inhibitors, may allow for lower, less toxic doses of the STING agonist to be used.

Q3: What is the mechanism of STING agonist-induced T-cell apoptosis?

A3: STING activation in T-cells can trigger apoptosis through an "unconventional" signaling pathway that differs from the typical cytokine production seen in innate immune cells.[5] The process generally involves:

  • IRF3-Dependent Pathway: STING activation in T-cells leads to the activation of Interferon Regulatory Factor 3 (IRF3).

  • Upregulation of Pro-Apoptotic Proteins: Activated IRF3 can upregulate the expression of pro-apoptotic BH3-only proteins, such as Noxa and Puma.[3]

  • ER Stress: STING signaling can also induce endoplasmic reticulum (ER) stress, which is another pathway that can lead to apoptosis.[6]

Troubleshooting Guides

Problem 1: High levels of inflammatory cytokines (e.g., IFN-β, TNF-α) in vitro leading to excessive cell death.

Possible Causes and Solutions:

Possible Cause Solution
Dose of this compound is too high. Perform a dose-response experiment to determine the optimal concentration that induces a sufficient immune response without excessive cytotoxicity. Start with a lower concentration range and titrate up.
The cell type is particularly sensitive to STING activation. Consider using a less sensitive cell line or primary cells for initial experiments. If using primary T-cells, be aware of their susceptibility to STING-induced apoptosis.[3][4][5][6]
Prolonged exposure to the agonist. Reduce the incubation time. A time-course experiment can help identify the point at which the desired signaling is activated without inducing widespread cell death.
Problem 2: Inconsistent or low IFN-β levels in ELISA results.

Possible Causes and Solutions:

Possible Cause Solution
Improper sample handling and storage. Collect cell culture supernatants and centrifuge to remove debris. Store samples at -80°C if not used immediately to prevent degradation. Avoid repeated freeze-thaw cycles.
Issues with the ELISA protocol. Ensure all reagents are at room temperature before use.[12] Follow the kit manufacturer's instructions for washing steps meticulously to avoid high background.[13] Double-check all dilutions and calculations.
Cell line does not express STING or key pathway components. Verify STING expression in your cell line via Western blot or qPCR.
Soluble IFN receptor interference. Some ELISA kits may be affected by the presence of soluble IFN receptors in the sample. Choose a kit that is validated to not have interference from sIFNAR2.[14][15]
Problem 3: High background in ELISA.

Possible Causes and Solutions:

Possible Cause Solution
Contamination of reagents or samples. Use sterile technique and fresh, disposable pipette tips for each sample and reagent.[13]
Insufficient washing. Ensure adequate washing between steps to remove unbound antibodies and reagents. Increase the number of washes or the soaking time if necessary.[12][13]
Incorrect incubation times or temperatures. Adhere strictly to the incubation parameters specified in the ELISA kit protocol.[13]

Quantitative Data Summary

Table 1: Dose-Dependent Effects of STING Agonists on Cell Viability

Cell LineSTING AgonistConcentrationEffect on Cell ViabilityReference
Neuroblastoma (NB) cellscGAMP in nanoparticles~50-1000 nM (IC50)Significant reduction in cell viability[16]
Primary T-cellsADU-S10050 µMDose-dependent cytotoxicity
Primary Effusion Lymphoma (PEL)diABZI0.1 µM, 1 µM, 10 µMDose-dependent decrease in cell growth

Table 2: Cytokine Profile Following STING Agonist Treatment in Mouse Models

Cytokine/ChemokineFold Increase (approx.)Time PointReference
CXCL10>10Day 1 post-treatment[2]
CCL5>5Day 1 post-treatment[2]
IFN-γ>5Day 1 post-treatment[2]
IL-6Significantly increased-[1]
TNF-αSignificantly increased-[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: IFN-β ELISA
  • Sample Collection: Collect cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.

  • Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (this may involve coating with a capture antibody if not pre-coated).

  • Standard Curve: Prepare a serial dilution of the IFN-β standard provided in the kit.

  • Sample Incubation: Add standards and samples to the appropriate wells and incubate as per the kit protocol.

  • Washing: Wash the plate multiple times with the provided wash buffer.

  • Detection Antibody: Add the detection antibody and incubate.

  • Washing: Repeat the washing steps.

  • Substrate Addition: Add the substrate solution and incubate in the dark.

  • Stop Solution: Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IFN-β in the samples based on the standard curve.

Protocol 3: Flow Cytometry for T-Cell Activation Markers
  • Cell Stimulation: Stimulate primary T-cells or a T-cell line with this compound for 24-48 hours. Include positive and negative controls.

  • Cell Staining:

    • Wash the cells with PBS.

    • Stain for surface markers (e.g., CD3, CD8, CD69, PD-1) with fluorescently labeled antibodies for 30 minutes on ice.

    • Wash the cells again with PBS.

  • Fixation and Permeabilization (for intracellular markers):

    • Fix the cells with a fixation buffer.

    • Permeabilize the cells with a permeabilization buffer.

  • Intracellular Staining:

    • Stain for intracellular markers (e.g., IFN-γ, Granzyme B) with fluorescently labeled antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of activated T-cells based on marker expression.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING STING_active Activated STING (Translocated) STING->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer (Phosphorylated) IRF3->IRF3_dimer Dimerization & Translocation Type1_IFN Type I IFN Genes (e.g., IFN-β) IRF3_dimer->Type1_IFN Induces Transcription

Caption: Canonical STING signaling pathway activation.

Experimental_Workflow cluster_assays Downstream Assays start Start: Treat cells with STING Agonist-8 incubation Incubate for 24-72 hours start->incubation viability Cell Viability (e.g., MTT) incubation->viability cytokine Cytokine Measurement (e.g., ELISA for IFN-β) incubation->cytokine flow Immune Cell Activation (Flow Cytometry) incubation->flow analysis Data Analysis: Assess on-target efficacy and off-target effects viability->analysis cytokine->analysis flow->analysis

Caption: Experimental workflow for assessing STING agonist effects.

References

STING agonist-8 dihydrochloride degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING Agonist-8 Dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of STING agonists to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of STING agonist-8 dihydrochloride degradation?

A1: The degradation of STING agonists, particularly natural cyclic dinucleotides (CDNs), is a significant challenge. The primary cause is enzymatic degradation by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which hydrolyzes the phosphodiester bonds essential for agonist activity.[1][2] This enzymatic activity is a major contributor to the poor pharmacokinetic properties of natural STING agonists.[2] Additionally, like many small molecules, this compound can be susceptible to degradation under suboptimal storage and handling conditions, such as exposure to moisture, light, and extreme temperatures.

Q2: My experimental results are inconsistent when using this compound. Could degradation be the issue?

A2: Inconsistent experimental results are a common indicator of agonist degradation. If you observe a loss of potency, reduced signaling activation (e.g., decreased IFN-β production), or a complete lack of response, degradation of your STING agonist is a likely culprit. It is crucial to ensure proper storage and handling and to consider the stability of the agonist in your experimental medium over the time course of your assay.

Q3: How can I prevent the degradation of my this compound?

A3: To minimize degradation, adhere to the following best practices:

  • Storage: Store the lyophilized powder at -20°C for long-term stability. For short-term storage, 4°C is acceptable.[3]

  • Reconstitution: Reconstitute the agonist in a sterile, high-purity solvent such as DMSO or water immediately before use.

  • Solution Storage: If you need to store the agonist in solution, aliquot it into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3]

  • Experimental Conditions: Be mindful of the components in your cell culture media. The presence of serum may contain phosphatases that can contribute to degradation. Consider using serum-free media or reducing the incubation time if possible.

  • Handling: Always handle the compound with care, avoiding prolonged exposure to light and air. Ensure containers are tightly sealed.[3]

Q4: Are there more stable alternatives to natural STING agonists?

A4: Yes, significant efforts have been made to develop synthetic STING agonists with improved stability. These include molecules with modified phosphodiester bonds (e.g., phosphorothioate (B77711) linkages) that are resistant to ENPP1 degradation.[1] Non-nucleotide, small molecule STING agonists have also been developed to offer better drug-like properties, including enhanced stability.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Complete loss of STING pathway activation Severe degradation of the agonist.- Confirm proper storage of the stock solution. - Prepare a fresh stock solution from lyophilized powder. - Verify the final concentration of the agonist in your experiment.
Reduced potency or inconsistent results Partial degradation of the agonist in stock solution or during the experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Minimize the time the agonist is in culture media before reaching the cells. - Perform a dose-response experiment to determine the current effective concentration.
Precipitate observed in the stock solution Poor solubility or degradation product.- Gently warm the solution and vortex to try and redissolve. If precipitate remains, discard the solution and prepare a fresh stock. - Ensure the correct solvent is being used for reconstitution.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for evaluating the stability of your STING agonist under your specific experimental conditions.

Objective: To determine the rate of degradation of this compound in cell culture media over time.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640) with and without serum (e.g., 10% FBS)

  • Reporter cell line (e.g., THP1-Dual™ cells that express a secreted luciferase reporter for IRF-inducible promoters)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Luminometer

Methodology:

  • Preparation of Agonist-Media Solutions:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Prepare two sets of agonist-media solutions by diluting the stock agonist to a final concentration of 10 µM in:

      • a) Cell culture medium with 10% FBS.

      • b) Serum-free cell culture medium.

  • Incubation:

    • Aliquot the agonist-media solutions and incubate them at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately store the collected aliquots at -80°C until the activity assay is performed.

  • Activity Assay:

    • Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Thaw the collected agonist-media aliquots from each time point.

    • Add the aliquots to the reporter cells. Include a positive control (freshly prepared agonist) and a negative control (medium only).

    • Incubate the cells for 16-24 hours.

    • Measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal for each time point to the signal from the 0-hour time point.

    • Plot the relative luciferase activity against the incubation time to visualize the degradation profile of the agonist in both serum-containing and serum-free media.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP (STING Agonist) cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (inactive) cGAMP->STING_ER binds & activates STING_Golgi STING (active) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNB IFN-β Gene Expression pIRF3->IFNB induces

Caption: The cGAS-STING signaling pathway.

Troubleshooting_Flowchart start Experiment Shows No or Low STING Activation check_storage Check Agonist Storage: - Stored at -20°C (lyophilized)? - Stored at -80°C (solution)? - Minimized freeze-thaw cycles? start->check_storage fresh_stock Prepare Fresh Stock Solution from Lyophilized Powder check_storage->fresh_stock No check_protocol Review Experimental Protocol: - Correct final concentration? - Agonist stability in media an issue? check_storage->check_protocol Yes rerun_exp Rerun Experiment fresh_stock->rerun_exp stability_assay Perform Stability Assay (see protocol) check_protocol->stability_assay Unsure other_issues Consider Other Experimental Variables (e.g., cell line, reagents) check_protocol->other_issues Yes stability_assay->rerun_exp

Caption: Troubleshooting workflow for STING agonist experiments.

References

Technical Support Center: Troubleshooting Poor Cellular Uptake of STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the cellular uptake of STING agonist-8 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is STING agonist-8 dihydrochloride and what is its mechanism of action?

This compound is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][3] this compound activates this pathway, making it a valuable tool for research in immuno-oncology and infectious diseases.

Q2: I am observing a weak or no response to this compound in my cell-based assays. What are the common causes?

Several factors can contribute to a suboptimal response. The most common issue is poor cellular uptake of the agonist due to its hydrophilic and negatively charged nature, which prevents efficient passage across the cell membrane.[2][3][4] Other potential causes include:

  • Low or absent STING expression in the chosen cell line.

  • Degradation of the agonist in the cell culture medium.

  • Suboptimal concentration of the agonist.

  • Issues with the downstream signaling pathway.

Q3: What is the recommended concentration range for this compound in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the delivery method used. While the EC50 in THP1-Dual KI-hSTING-R232 cells is reported to be 27 nM, much higher concentrations (in the micromolar range) may be required when the agonist is added directly to the cell culture medium due to poor cellular uptake.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from moisture. For stock solutions, dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, it is advisable to use freshly opened or anhydrous DMSO, as hygroscopic DMSO can affect the solubility of the product.[1]

Troubleshooting Guide: Low or No STING Pathway Activation

This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to elicit a significant response.

Problem 1: Inefficient Cellular Uptake

Initial Assessment:

  • Confirm STING Expression: Verify that your cell line expresses STING protein at a sufficient level. This can be done by Western blot or qPCR.

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 100 nM to 50 µM) to determine if the issue is concentration-dependent.

Solutions:

If the above steps do not resolve the issue, consider the following delivery enhancement strategies:

  • Transfection Reagents: Utilize lipid-based transfection reagents to facilitate the entry of the agonist into the cytoplasm.

  • Electroporation: This method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of the agonist.

  • Nanoparticle Formulations: Encapsulating the agonist in nanoparticles can significantly improve its cellular uptake and stability.[5][6][7][8][9]

Below is a comparison of these delivery methods:

Delivery MethodPrincipleAdvantagesDisadvantages
Transfection Reagents Lipid-based carriers fuse with the cell membrane to release the agonist into the cytoplasm.Easy to use, commercially available.Can be toxic to some cell types, efficiency varies.
Electroporation An electrical field creates temporary pores in the cell membrane.High efficiency, suitable for a wide range of cell types.Can cause significant cell death, requires specialized equipment.[10][11]
Nanoparticles Encapsulation of the agonist protects it from degradation and facilitates endocytosis.High efficiency, protects the agonist, potential for targeted delivery.[5][6][7][8][9]Requires specialized formulation and characterization.

troubleshooting_flowchart start Low or no STING activation observed check_sting Confirm STING expression in cell line (Western Blot/qPCR) start->check_sting is_sting_expressed STING expressed? check_sting->is_sting_expressed dose_response Perform dose-response with free agonist (e.g., 100 nM - 50 µM) is_response_seen Response observed at high concentrations? dose_response->is_response_seen is_sting_expressed->dose_response Yes no_sting Result: Cell line not suitable. Consider using a different cell line (e.g., THP-1). is_sting_expressed->no_sting No uptake_issue Conclusion: Poor cellular uptake is likely the primary issue. is_response_seen->uptake_issue Yes delivery_methods Implement a delivery enhancement strategy is_response_seen->delivery_methods No uptake_issue->delivery_methods transfection Use Transfection Reagent delivery_methods->transfection electroporation Use Electroporation delivery_methods->electroporation nanoparticles Use Nanoparticle Formulation delivery_methods->nanoparticles optimize_delivery Optimize delivery parameters (reagent concentration, voltage, nanoparticle formulation) transfection->optimize_delivery electroporation->optimize_delivery nanoparticles->optimize_delivery end Successful STING activation optimize_delivery->end

Caption: Simplified diagram of the STING signaling pathway activated by STING agonist-8.

Quantitative Data Summary

The following table summarizes the reported potency of this compound. Note that the effective concentration in your experiments will likely be higher and will depend on the delivery method used.

CompoundCell LineAssayEC50Reference
This compoundTHP1-Dual KI-hSTING-R232Reporter Gene Assay27 nM[1]

This technical support center provides a starting point for troubleshooting issues related to the cellular uptake of this compound. Successful experimentation will likely require optimization of the protocols and delivery methods for your specific cell type and experimental conditions.

References

Validation & Comparative

STING agonist-8 dihydrochloride vs other STING agonists efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative overview of STING agonist-8 dihydrochloride (B599025) and other prominent STING agonists. While direct comparative efficacy studies for STING agonist-8 dihydrochloride are not publicly available, this document summarizes its known activity and presents data for other well-characterized STING agonists to offer a baseline for potential performance.

Overview of this compound

This compound, also known as compound 5-AB, has been identified as a potent agonist of the STING pathway. Currently, the primary publicly available efficacy metric is its half-maximal effective concentration (EC50).

Table 1: In Vitro Potency of this compound

CompoundCell LineEC50Source
This compoundTHP1-Dual KI-hSTING-R23227 nM[1][2][3][4][5][6]

This EC50 value indicates high potency in a human monocytic cell line engineered to express human STING. However, without direct comparisons to other agonists under identical experimental conditions, its relative efficacy remains to be fully elucidated.

Comparative Efficacy of Other STING Agonists

To provide a framework for evaluating STING agonists, this section details the efficacy of several well-studied compounds in the field. These include cyclic dinucleotides (CDNs) like cGAMP and synthetic non-CDN agonists.

Table 2: Comparative In Vitro Efficacy of Various STING Agonists

STING AgonistCell TypeReadoutPotency (EC50/IC50)Key Findings
2',3'-cGAMP Human PBMCsIFN-β production~1-10 µMNatural ligand, serves as a benchmark.
c-di-AMP Murine bone marrow-derived dendritic cellsIFN-β production~5 µMBacterial CDN, potent activator.
DMXAA Murine macrophagesIFN-β production~50 µMMurine-specific agonist, not active in humans.
ADU-S100 (ML-RR-S2 CDA) THP-1 cellsIFN-β production~1 µMMixed-linkage CDN, has been in clinical trials.
diABZI THP-1 cellsIFN-β production~100-200 nMPotent non-CDN agonist.

Table 3: Comparative In Vivo Anti-Tumor Efficacy of STING Agonists

STING AgonistTumor ModelAdministrationKey Anti-Tumor EffectsCombination Synergy
2',3'-cGAMP B16 melanomaIntratumoralSignificant tumor regression.Synergizes with anti-PD-1 therapy.
ADU-S100 CT26 colon carcinomaIntratumoralInduces tumor-specific CD8+ T cells and tumor clearance.Enhances efficacy of checkpoint inhibitors.[7]
BMS-986301 CT26 and MC38 murine tumor modelsIntratumoral>90% regression in injected and noninjected tumors.Complete regression with anti-PD-1.[7]
IACS-8803 GL261 glioblastomaIntracranialSignificantly improved survival rates.Cured 100% of mice in an immune checkpoint blockade-resistant model.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for STING agonists, the following diagrams illustrate the STING signaling pathway and a general experimental workflow.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (on ER) cGAMP->STING_ER TBK1 TBK1 STING_ER->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Genes (e.g., IFN-β) pIRF3->IFN cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokine Genes (e.g., TNF-α) pNFkB->Cytokines pNFkB->cluster_nucleus Experimental_Workflow Experimental Workflow for STING Agonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Immune Cell Culture (e.g., THP-1, PBMCs) agonist_treatment Treat with STING Agonists cell_culture->agonist_treatment cytokine_assay Measure Cytokine Production (e.g., IFN-β, TNF-α via ELISA) agonist_treatment->cytokine_assay pathway_activation Assess Pathway Activation (e.g., p-IRF3, p-TBK1 via Western Blot) agonist_treatment->pathway_activation tumor_model Syngeneic Tumor Model (e.g., B16, CT26) agonist_admin Administer STING Agonist (e.g., Intratumoral) tumor_model->agonist_admin tumor_measurement Monitor Tumor Growth agonist_admin->tumor_measurement immune_profiling Analyze Tumor Microenvironment (e.g., T-cell infiltration via Flow Cytometry) agonist_admin->immune_profiling survival_analysis Assess Overall Survival tumor_measurement->survival_analysis cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Lead Candidate Progression

References

A Head-to-Head Battle: STING Agonist-8 Dihydrochloride versus cGAMP in STING Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of the Stimulator of Interferon Genes (STING) pathway is a critical frontier in immunology and oncology. This guide provides an objective comparison of the synthetic STING agonist, STING agonist-8 dihydrochloride (B599025), and the natural endogenous ligand, cyclic GMP-AMP (cGAMP), focusing on their respective activities and the experimental frameworks used for their evaluation.

The cGAS-STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a danger signal to trigger potent anti-pathogen and anti-tumor responses. Activation of STING initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. This has positioned STING agonists as highly promising therapeutic agents. Here, we compare a synthetic agonist, STING agonist-8 dihydrochloride, with the natural STING ligand, cGAMP.

Quantitative Comparison of Agonist Activity

The potency of a STING agonist is a key determinant of its therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of an agonist that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency.

The available data, primarily from studies utilizing the human monocytic cell line THP-1, which is a common model for studying the cGAS-STING pathway, allows for a direct comparison. Specifically, the THP1-Dual™ KI-hSTING-R232 reporter cell line, which expresses the common R232 variant of human STING and contains reporter genes for both the IRF and NF-κB pathways, provides a standardized platform for these assessments.

AgonistChemical NatureEC50 in THP1-Dual KI-hSTING-R232 CellsReference
This compound Synthetic small molecule27 nM[1]
2'3'-cGAMP Natural cyclic dinucleotide14.5 µM[2]

Note: The EC50 value for 2'3'-cGAMP was reported in a study comparing it to a different synthetic agonist, VB-85247. However, the use of the same standardized cell line allows for a valuable cross-study comparison of potency.

The data clearly indicates that the synthetic this compound is significantly more potent than the natural ligand, 2'3'-cGAMP, in activating the STING pathway in this specific human cell line model. The nanomolar potency of this compound contrasts with the micromolar potency of cGAMP, suggesting a much stronger interaction with the STING protein and/or greater cell permeability.

Experimental Protocols

The determination of STING agonist activity typically relies on in vitro cell-based assays that measure the downstream consequences of STING activation. The following is a detailed methodology for a key experiment used to generate the comparative data.

Interferon Regulatory Factor (IRF) Reporter Gene Assay in THP1-Dual™ KI-hSTING-R232 Cells

This assay quantifies the activation of the IRF pathway, a primary downstream signaling branch of STING activation.

1. Cell Culture and Maintenance:

  • THP1-Dual™ KI-hSTING-R232 cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 μg/ml Normocin™, and 100 μg/ml Zeocin™.

  • Cells are maintained in suspension at a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

  • Cells are passaged every 2-3 days to maintain logarithmic growth.

2. Assay Procedure:

  • Cell Plating: On the day of the experiment, cells are centrifuged, resuspended in fresh, pre-warmed culture medium, and plated into a 96-well flat-bottom plate at a density of approximately 180,000 cells per well in 180 μL of medium.

  • Agonist Preparation: this compound and 2'3'-cGAMP are serially diluted in culture medium to achieve a range of final concentrations for dose-response analysis.

  • Cell Stimulation: 20 μL of the diluted agonists are added to the appropriate wells, bringing the final volume to 200 μL. A vehicle control (e.g., DMSO for small molecules, or culture medium for cGAMP) is also included.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luciferase Activity Measurement:

    • The plate is centrifuged, and 20 μL of the cell culture supernatant is transferred to a white 96-well plate.

    • QUANTI-Luc™ (InvivoGen), a luciferase detection reagent, is prepared according to the manufacturer's instructions.

    • 50 μL of the reconstituted QUANTI-Luc™ is added to each well containing the supernatant.

    • Luminescence is immediately measured using a luminometer.

3. Data Analysis:

  • The relative light units (RLU) are plotted against the logarithm of the agonist concentration.

  • A non-linear regression analysis (e.g., log(agonist) vs. response -- variable slope) is performed using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and experimental design, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates STING_Agonist_8 STING Agonist-8 STING_Agonist_8->STING binds and activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I Interferon Genes pIRF3_dimer->IFN_genes induces transcription of

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis cell_culture Culture THP1-Dual™ KI-hSTING-R232 Cells plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells stimulate_cells Add Agonists to Cells plate_cells->stimulate_cells prepare_agonists Prepare Serial Dilutions of Agonists prepare_agonists->stimulate_cells incubate Incubate for 18-24 hours stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_luciferase_reagent Add QUANTI-Luc™ Reagent collect_supernatant->add_luciferase_reagent measure_luminescence Measure Luminescence add_luciferase_reagent->measure_luminescence plot_data Plot Dose-Response Curve measure_luminescence->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

References

A Comparative Guide to the Validation of STING Pathway Activation by STING Agonist-8 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of STING agonist-8 dihydrochloride (B599025) with other common STING pathway activators. The information presented is supported by experimental data to aid in the selection of appropriate tools for immunology and oncology research.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-pathogen and anti-tumor response. Consequently, STING agonists are of significant interest as potential cancer immunotherapies and vaccine adjuvants. Validating the on-target activity of these agonists is a crucial step in their development.

The STING Signaling Pathway

The STING signaling cascade begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING cGAMP->STING_ER Binding & Activation STING_dimer STING Dimer STING_ER->STING_dimer Dimerization & Translocation TBK1 TBK1 STING_dimer->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Activation IRF3 IRF3 pTBK1->IRF3 Phosphorylation IRF3_dimer_nuc p-IRF3 Dimer IFN_genes Type I IFN Genes IRF3_dimer_nuc->IFN_genes Transcription pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer Dimerization IRF3_dimer->IRF3_dimer_nuc Translocation

STING Signaling Pathway Diagram

Comparison of STING Agonist Potency

The potency of STING agonists is typically determined by measuring their half-maximal effective concentration (EC50) in cell-based assays. Lower EC50 values indicate higher potency. The following table summarizes the reported EC50 values for STING agonist-8 dihydrochloride and other widely used STING agonists.

Disclaimer: The data presented below is compiled from different sources and generated using various cell lines and assay conditions. A direct comparison of absolute values may not be entirely accurate. This table should be used as a reference for relative potency.

STING AgonistCell LineAssay TypeReported EC50
This compound THP1-Dual™ KI-hSTING-R232ISG Reporter Assay27 nM [1][2][3]
diABZIHuman PBMCsIFN-β Secretion130 nM[4][5][6]
2'3'-cGAMPTHP-1IFN-β Secretion~5.4 µM
SB 11285THP-1 (hSTING-HAQ)IRF3 Reporter AssaySignificantly more potent than 2'3'-cGAMP[7]

Experimental Validation of STING Pathway Activation

The activation of the STING pathway by an agonist can be validated through a series of key experiments. The following workflow outlines the common assays used.

Experimental_Workflow cluster_assays Validation Assays start Cell Culture (e.g., THP-1, PBMCs) treatment Treatment with STING Agonist start->treatment incubation Incubation treatment->incubation elisa IFN-β ELISA incubation->elisa Supernatant reporter ISG Reporter Assay (Luciferase) incubation->reporter Cell Lysate western Western Blot (pTBK1, pIRF3) incubation->western Cell Lysate elisa->end_elisa Quantify IFN-β reporter->end_reporter Measure Luciferase Activity western->end_western Detect Phosphorylated Proteins

Experimental Workflow for STING Activation

Detailed Experimental Protocols

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of IFN-β secreted by cells into the culture medium following stimulation with a STING agonist.

  • Cell Seeding: Seed human monocytic THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[8]

  • Agonist Preparation and Treatment: Prepare serial dilutions of the STING agonist in cell culture medium. Add the agonist dilutions to the cells and include a vehicle-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with a detection antibody and a substrate solution.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the concentration of IFN-β based on a standard curve.

Interferon-Stimulated Gene (ISG) Reporter Assay

This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an ISG promoter to measure the transcriptional activity downstream of STING activation.

  • Cell Line: Use a reporter cell line, such as THP1-Dual™ cells, which express a secreted luciferase under the control of an ISRE (Interferon-Stimulated Response Element).

  • Cell Seeding: Seed the reporter cells in a 96-well plate according to the cell line-specific protocol.

  • Agonist Treatment: Treat the cells with a serial dilution of the STING agonist.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Luciferase Measurement: Add a luciferase substrate to the wells and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control and plot the dose-response curve to determine the EC50.

Western Blot for Phosphorylated TBK1 and IRF3

This technique is used to detect the phosphorylation of key downstream signaling molecules in the STING pathway, TBK1 and IRF3, which is a hallmark of pathway activation.

  • Cell Culture and Treatment: Culture cells (e.g., THP-1 or other relevant cell types) and treat with the STING agonist for a short period (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated TBK1 (pTBK1) and phosphorylated IRF3 (pIRF3). Also, probe for total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin) on the same or parallel blots.

  • Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative increase in phosphorylation of TBK1 and IRF3 upon agonist treatment.

References

A Head-to-Head Comparison of Synthetic STING Agonists for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy. Synthetic STING agonists are designed to mimic the natural ligands of STING, thereby triggering robust anti-tumor immune responses. This guide provides a comparative analysis of prominent synthetic STING agonists, focusing on their performance based on experimental data.

The STING signaling cascade is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which activates the STING protein located on the endoplasmic reticulum. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for recruiting and activating various immune cells to recognize and eliminate tumor cells.[1][2]

Comparative Performance of Synthetic STING Agonists

The efficacy of synthetic STING agonists can be evaluated based on their potency in activating the STING pathway, the profile of induced cytokines, and their in vivo anti-tumor activity. Below is a summary of these key performance indicators for several well-characterized synthetic STING agonists.

Table 1: In Vitro Potency of Synthetic STING Agonists

AgonistAgonist TypeCell LineAssayEC50Citation(s)
diABZI Non-Cyclic Dinucleotide (Non-CDN)Human PBMCsIFN-β Secretion130 nM[3][4][5][6]
Mouse SplenocytesIFN-β Secretion186 nM[4][5]
THP1-Dual™ CellsIRF-Luciferase0.144 ± 0.149 nM (amine derivative)[7]
SNX281 Non-CDNTHP-1 CellsIFN-β Secretion~300 nM[8][9]
THP-1 CellsTNF-α Secretion~500 nM[8][9]
THP-1 CellsIL-6 Secretion~600 nM[8][9]
ADU-S100 (MIW815) Cyclic Dinucleotide (CDN)THP1-Dual™ CellsIRF-Luciferase3.03 µg/mL[10]
THP1-Dual™ CellsNF-κB-SEAP4.85 µg/mL
MK-1454 (ulevostinag) CDNNot SpecifiedIFN-β SecretionHigh Potency Reported[11][12]
SHR1032 Non-CDNTHP1-STING-R232 CellsIFN-β SecretionMore potent than ADU-S100[10]

Table 2: In Vivo Anti-Tumor Efficacy of Synthetic STING Agonists in the CT26 Colon Carcinoma Model

AgonistDose and RouteKey FindingsCitation(s)
diABZI 1.5 mg/kg, IntravenousSignificant tumor growth inhibition and improved survival.[4][6]
SNX281 IntravenousComplete and durable tumor regression with induction of immune memory.[9]
ADU-S100 (MIW815) 20 and 40 µg, IntratumoralSignificant tumor suppression.[13][14]
MK-1454 (ulevostinag) IntratumoralRobust anti-tumor activity and tumor shrinkage.[15][16]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.

The cGAS-STING signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture Cell Culture (e.g., THP-1, PBMCs) agonist_treatment Treat with Synthetic STING Agonist cell_culture->agonist_treatment supernatant_collection Collect Supernatant agonist_treatment->supernatant_collection reporter_assay Luciferase Reporter Assay agonist_treatment->reporter_assay elisa IFN-β ELISA supernatant_collection->elisa tumor_model Establish Syngeneic Tumor Model (e.g., CT26) agonist_administration Administer STING Agonist (Intratumoral or Systemic) tumor_model->agonist_administration tumor_measurement Monitor Tumor Growth and Survival agonist_administration->tumor_measurement immune_profiling Analyze Tumor Microenvironment agonist_administration->immune_profiling

References

STING Agonist-8 Dihydrochloride: A Comparative Analysis of Human versus Murine STING Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the STimulator of INterferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology. STING agonists are being actively investigated for their potential to induce robust anti-tumor immune responses. This guide provides a comparative overview of STING agonist-8 dihydrochloride (B599025), focusing on its specificity for human versus murine STING.

Summary of In Vitro Activity

STING agonist-8 dihydrochloride has been identified as a potent agonist of human STING. However, a direct comparative analysis of its potency on murine STING is not publicly available. The table below summarizes the known activation data.

AgonistHuman STING (hSTING)Murine STING (mSTING)
This compound EC50: 27 nM (in THP1-Dual KI-hSTING-R232 cells)[1][2]Data not publicly available

Understanding the Species Specificity of STING Agonists

Significant structural differences exist between human and murine STING proteins, which can lead to differential activation by small molecule agonists. A well-documented example of this species-specific activity is the flavonoid DMXAA (5,6-dimethylxanthenone-4-acetic acid), which is a potent activator of murine STING but does not activate human STING. This discrepancy has been a major hurdle in the clinical translation of STING agonists developed using murine models. Therefore, direct evaluation of agonists on both human and murine STING is critical in preclinical development.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cyclic dinucleotides (CDNs), either from pathogenic sources or endogenously produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. Upon binding of a CDN or a synthetic agonist, STING undergoes a conformational change, leading to its activation and trafficking from the endoplasmic reticulum to the Golgi apparatus. This results in the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines, ultimately leading to the activation of an anti-tumor immune response.

STING_Pathway Canonical STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates Agonist STING Agonist-8 Agonist->STING TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n translocates STING->TBK1 recruits & activates IFN Type I Interferons (IFN-α, IFN-β) pIRF3_n->IFN induces transcription

Figure 1: Simplified diagram of the STING signaling pathway.

Experimental Protocols

Human STING Activation Assay in THP1-Dual™ KI-hSTING-R232 Cells

This protocol describes the methodology used to determine the EC50 value of this compound on human STING.

1. Cell Culture:

  • THP1-Dual™ KI-hSTING-R232 cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/ml Normocin™, and 100 µg/ml Zeocin™.

  • Cells are maintained at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

  • On the day of the assay, cells are centrifuged, washed, and resuspended in fresh, pre-warmed RPMI 1640 medium.

  • Cells are seeded into a 96-well plate at a density of approximately 100,000 cells per well.

  • This compound is serially diluted to the desired concentrations.

  • The diluted agonist is added to the wells containing the cells.

  • The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Readout:

  • The THP1-Dual™ KI-hSTING-R232 cell line contains a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • After incubation, the cell culture supernatant is collected.

  • The luciferase activity is measured using a luminometer and a suitable luciferase assay reagent (e.g., QUANTI-Luc™).

4. Data Analysis:

  • The EC50 value is determined by plotting the luciferase activity against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Representative Murine STING Activation Assay

As a specific protocol for this compound on murine STING is not available, a general method for assessing STING activation in murine cells is provided below.

1. Cell Lines:

  • Murine macrophage cell lines such as RAW 264.7 or J774A.1, or bone marrow-derived macrophages (BMDMs) from wild-type mice can be used.

2. Assay Procedure:

  • Cells are seeded in 24-well or 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the STING agonist.

  • After a specified incubation period (e.g., 6-24 hours), the cell culture supernatant and/or cell lysates are harvested.

3. Readout Methods:

  • ELISA: The concentration of secreted IFN-β or other cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified by ELISA.

  • qRT-PCR: The expression levels of STING-dependent genes (e.g., Ifnb1, Cxcl10, Isg15) in cell lysates are measured by quantitative real-time PCR.

  • Western Blot: Phosphorylation of key signaling proteins such as STING, TBK1, and IRF3 in cell lysates is assessed by Western blotting using phospho-specific antibodies.

4. Data Analysis:

  • For ELISA and qRT-PCR data, EC50 values can be calculated similarly to the human cell line assay. For Western blot, the intensity of the phosphorylated protein bands can be quantified and plotted against agonist concentration.

Experimental_Workflow General Workflow for STING Agonist EC50 Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cell_Culture Culture appropriate cell line (e.g., THP1-hSTING or RAW264.7) Seeding Seed cells into multi-well plates Cell_Culture->Seeding Agonist_Prep Prepare serial dilutions of STING agonist-8 Treatment Treat cells with diluted agonist Agonist_Prep->Treatment Seeding->Treatment Incubation Incubate for a defined period (e.g., 18-24h) Treatment->Incubation Harvest Harvest supernatant or cell lysate Incubation->Harvest Measurement Measure STING activation (Luciferase, ELISA, qPCR) Harvest->Measurement Analysis Plot dose-response curve and calculate EC50 Measurement->Analysis

Figure 2: Generalized experimental workflow for determining the EC50 of a STING agonist.

Conclusion

This compound is a potent activator of human STING in vitro. However, the lack of publicly available data on its activity against murine STING makes a direct comparison of its species specificity impossible at this time. Given the known structural differences between human and murine STING and the history of species-specific agonists, it is imperative for researchers to empirically determine the activity of this compound on the murine ortholog before proceeding with in vivo studies in mouse models. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Validating the Anti-Tumor Effects of STING Agonist-8 Dihydrochloride in Syngeneic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This guide provides a comparative analysis of the anti-tumor efficacy of STING agonist-8 dihydrochloride (B599025), also known as IACS-8803, against other STING agonists in preclinical syngeneic mouse models. The data presented is derived from peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by detailed experimental protocols.

Comparative Efficacy of STING Agonists in Syngeneic Models

The anti-tumor activity of STING agonist-8 dihydrochloride (IACS-8803) has been evaluated in various syngeneic tumor models, demonstrating its potential as a potent immunotherapeutic agent. Below are summaries of its efficacy compared to other STING agonists in melanoma and pancreatic cancer models.

B16-OVA Melanoma Model

In a bilateral B16-OVA melanoma model, IACS-8803 demonstrated a superior systemic anti-tumor effect compared to the benchmark STING agonists, 2'3'-cGAMP and ADU-S100.[1] While all tested agonists showed comparable activity in the treated tumor, IACS-8803 was more effective at controlling the growth of the untreated, contralateral tumor, indicating a more potent systemic immune response.[1]

Treatment GroupInjected Tumor ResponseContralateral (Uninjected) Tumor ResponseCured Mice (%)
IACS-8803 (10 µg) Comparable to benchmarks Superior regression Higher percentage
ADU-S100 (10 µg)Comparable to IACS-8803Moderate regressionLower percentage
2'3'-cGAMP (10 µg)Comparable to IACS-8803Moderate regressionLower percentage
Vehicle ControlProgressive tumor growthProgressive tumor growth0%
Pancreatic Ductal Adenocarcinoma (PDAC) Model

In a syngeneic model of pancreatic ductal adenocarcinoma (PDAC) using a cell line derived from KPC (Kras+/G12D; Trp53+/R172H; Pdx1-Cre) mice, IACS-8803 was identified as the most potent among four tested STING agonists at inducing tumor regression.[2][3] Furthermore, in a multifocal, orthotopic PDAC model, the combination of intratumoral IACS-8803 with checkpoint blockade immunotherapy resulted in the complete cure of all treated mice.[3]

Treatment GroupTumor Mass ReductionSurvival Benefit (in combination with checkpoint blockade)
IACS-8803 (5 µg) Superior to other agonists 100% survival (cured)
ML-RR (ADU-S100) (5 µg)Inferior to IACS-8803Not reported as monotherapy in survival study
2'3'-cGAMP (5 µg)Inferior to IACS-8803Not reported as monotherapy in survival study
CDG (5 µg)Inferior to IACS-8803Not reported as monotherapy in survival study
Vehicle ControlNo significant reductionNo survival

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pre-clinical findings. The following protocols are based on the studies comparing IACS-8803 to other STING agonists.

B16-OVA Melanoma Syngeneic Model

This protocol is adapted from the study by Ager et al. (2019).[1]

1. Cell Line and Animal Model:

  • Cell Line: B16-OVA, a murine melanoma cell line expressing ovalbumin.

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

2. Tumor Implantation:

  • Mice were implanted subcutaneously and bilaterally in the flanks with 1 x 10^5 B16-OVA cells per flank.

3. Treatment Protocol:

  • Test Articles: IACS-8803, ADU-S100, and 2'3'-cGAMP were dissolved in a sterile vehicle.

  • Administration: When tumors reached a palpable size (approximately day 6 post-implantation), mice received intratumoral injections of the respective STING agonists at a dose of 10 µg in one flank only.

  • Dosing Schedule: Injections were administered on days 6, 9, and 12 post-tumor implantation.

4. Efficacy Assessment:

  • Tumor Measurement: Tumor volume was measured two to three times per week using calipers and calculated using the formula: (length x width^2) / 2.

  • Endpoint: The study endpoint was determined by tumor burden or the observation of a complete response. The number of cured mice (tumor-free) was recorded.

Pancreatic Ductal Adenocarcinoma (PDAC) Syngeneic Model

This protocol is based on the research by Curran et al. (2021).[3]

1. Cell Line and Animal Model:

  • Cell Line: mT4-2D, a cell line derived from a KPC (Kras+/G12D; Trp53+/R172H; Pdx1-Cre) mouse model of PDAC.

  • Animal Model: Syngeneic mice compatible with the KPC model.

2. Tumor Implantation:

  • For the subcutaneous model, 2.5 x 10^5 mT4-2D cells were injected subcutaneously into the flank of the mice.

  • For the orthotopic model, tumor cells were implanted directly into the pancreas.

3. Treatment Protocol:

  • Test Articles: IACS-8803, ML-RR (ADU-S100), 2'3'-cGAMP, and CDG were prepared for injection.

  • Administration: In the subcutaneous model, mice received intratumoral injections of the STING agonists at a dose of 5 µg.

  • Dosing Schedule: Injections were given on days 15, 18, and 21 post-implantation.

  • Combination Therapy: For the orthotopic model, intratumoral IACS-8803 was administered in combination with systemically delivered anti-PD-1 and/or anti-CTLA-4 antibodies.

4. Efficacy Assessment:

  • Tumor Measurement: Subcutaneous tumor mass was measured at the study endpoint. For the orthotopic model, tumor growth was monitored using bioluminescent imaging.

  • Survival: Animal survival was monitored and recorded for the duration of the study.

Mandatory Visualization

The following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING agonists in syngeneic models.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates and induces transcription NFkB NF-κB Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates and induces transcription STING->TBK1 recruits and activates STING->NFkB activates

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., B16-OVA, KPC) in Syngeneic Mice start->tumor_implantation tumor_growth Allow Tumors to Establish and Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer STING Agonists (e.g., IACS-8803, ADU-S100) Intratumorally randomization->treatment monitoring Monitor Tumor Growth (Calipers or Imaging) and Animal Well-being treatment->monitoring endpoint Endpoint Analysis: - Tumor Volume/Mass - Survival Rate - Immune Cell Infiltration monitoring->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy studies.

References

A Head-to-Head Battle: STING Agonist-8 Dihydrochloride versus First-Generation Agonists in Innate Immunity Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and effective STING (Stimulator of Interferon Genes) agonists is a critical frontier in immunotherapy. This guide provides an objective comparison of the novel, next-generation STING agonist-8 dihydrochloride (B599025) against its first-generation predecessors, the cyclic dinucleotides (CDNs). We delve into their mechanisms, performance, and provide supporting experimental methodologies to inform your research and development endeavors.

First-generation STING agonists, primarily cyclic dinucleotides (CDNs) like cGAMP and c-di-GMP, laid the groundwork for targeting the STING pathway to elicit anti-tumor immune responses.[1][2] However, their therapeutic potential has been hampered by inherent limitations, including enzymatic degradation by nucleases like ENPP1, poor membrane permeability, and unfavorable pharmacokinetic profiles, often necessitating direct intratumoral injection.[1][3]

Enter STING agonist-8 dihydrochloride, a potent, non-CDN small molecule agonist designed to overcome these hurdles.[4] As a salt form, it offers enhanced water solubility and stability, crucial attributes for a drug candidate.[4] This guide will dissect the key differences and present a data-driven comparison to illustrate the advancements offered by this next-generation agonist.

Performance at a Glance: A Comparative Analysis

The following table summarizes the key characteristics and performance metrics of this compound in contrast to first-generation CDN agonists.

FeatureThis compound (Next-Generation Non-CDN)First-Generation STING Agonists (CDNs)
Potency (EC50) 27 nM (in THP1-Dual KI-hSTING-R232 cells)Micromolar to high nanomolar range
Chemical Nature Small molecule, non-nucleotideCyclic dinucleotide
Enzymatic Stability Resistant to nuclease degradationSusceptible to hydrolysis by ENPP1 and other nucleases[1]
Cell Permeability Potentially improved due to small molecule natureLimited, often requiring delivery systems
Route of Administration Potential for systemic administrationPrimarily intratumoral injection[1]
Key Advantages Higher potency, improved stability and pharmacokineticsWell-characterized mechanism of action
Limitations Newer compound with less publicly available comparative dataPoor in vivo stability and delivery challenges[1]

Delving Deeper: The STING Signaling Pathway

Activation of the STING pathway is a critical event in the innate immune response to cytosolic DNA, originating from pathogens or damaged cells. Both first-generation and next-generation agonists engage this pathway, albeit with different efficiencies and downstream consequences.

Caption: The STING signaling cascade.

Upon activation by either endogenous cGAMP or exogenous agonists, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[5] There, it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).[3] This leads to the phosphorylation and activation of the transcription factors IRF3 and NF-κB, respectively.[3] These transcription factors then translocate to the nucleus to drive the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., TNF-α), which are crucial for mounting an effective anti-tumor immune response.[5]

Experimental Validation: Protocols for Agonist Evaluation

To rigorously compare STING agonists, a series of well-defined in vitro assays are essential. The following provides an overview of the methodologies for key experiments.

A Standardized Workflow for Agonist Characterization

The evaluation of a novel STING agonist typically follows a structured workflow, from initial screening to functional characterization.

Experimental_Workflow Experimental Workflow for STING Agonist Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy (Preclinical Models) Reporter_Assay STING Activation (Luciferase Reporter Assay) Cytokine_Assay Cytokine Induction (IFN-β, TNF-α ELISA) Reporter_Assay->Cytokine_Assay Functional Confirmation Viability_Assay Cell Viability/Toxicity (e.g., MTT, CellTiter-Glo) Cytokine_Assay->Viability_Assay Safety Profile Tumor_Model Syngeneic Tumor Models (e.g., B16-F10, CT26) Viability_Assay->Tumor_Model Treatment Agonist Administration (Intratumoral or Systemic) Tumor_Model->Treatment Analysis Tumor Growth Inhibition, Survival Analysis, Immune Cell Infiltration Treatment->Analysis Start STING Agonist (e.g., this compound) Start->Reporter_Assay Potency (EC50)

Caption: A typical experimental workflow.

Detailed Experimental Protocols

The following table outlines the methodologies for the key in vitro assays used to characterize and compare STING agonists.

ExperimentObjectiveCell LineMethodReadout
STING Activation Assay To quantify the potency of STING agonists in activating the STING pathway.THP1-Dual™ KI-hSTING-R232 cells or HEK293T cells co-transfected with a STING expression vector and an IRF3-inducible luciferase reporter plasmid.Cells are treated with serial dilutions of the STING agonist for a defined period (e.g., 6-24 hours). Luciferase activity is measured using a luminometer.[6][7]Luminescence (proportional to IRF3 activation). EC50 values are calculated.
IFN-β Induction Assay To measure the ability of STING agonists to induce the secretion of the key downstream cytokine, IFN-β.Human monocytic THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs).Cells are stimulated with the STING agonist for a specified time (e.g., 24 hours). The concentration of IFN-β in the cell culture supernatant is quantified using a sandwich ELISA kit.[8][9]Absorbance at 450 nm, which is converted to IFN-β concentration (pg/mL or ng/mL) using a standard curve.
Cell Viability Assay To assess the cytotoxic effects of the STING agonists on target cells.The same cell lines used for the functional assays (e.g., THP-1, cancer cell lines).Cells are incubated with a range of agonist concentrations for a set duration (e.g., 24-72 hours). Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay.[10]Absorbance or luminescence, which correlates with the number of viable cells.

Conclusion

The emergence of this compound and other next-generation non-CDN STING agonists represents a significant advancement in the field of cancer immunotherapy.[4] Their enhanced potency, stability, and potential for systemic delivery address the key limitations of first-generation CDN agonists.[1] While direct, published head-to-head comparative data with this compound is still emerging, the available information strongly suggests a superior profile for this new class of compounds. The experimental protocols and comparative framework provided in this guide offer a robust foundation for researchers to evaluate and advance the most promising STING agonists towards clinical application, with the ultimate goal of transforming the treatment landscape for a wide range of malignancies.

References

assessing the synergistic effects of STING agonist-8 dihydrochloride with other immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" environments ripe for immune-mediated destruction. While STING agonists as monotherapies have shown promise, their true potential appears to be unlocked when combined with other immunotherapeutic modalities. This guide provides a comparative analysis of the synergistic effects observed when STING agonists are paired with other immunotherapies, supported by preclinical experimental data. The focus is on the synergistic outcomes, immune landscape alterations, and the underlying mechanisms of action.

While the prompt specified STING agonist-8 dihydrochloride, publicly available research data for this specific compound in combination therapies is limited. Therefore, this guide presents data from well-documented STING agonists such as DMXAA (5,6-dimethylxanthenone-4-acetic acid), diABZI, and cGAMP (cyclic GMP-AMP), which serve as crucial surrogates for understanding the therapeutic potential of this class of molecules.

Quantitative Analysis of Synergistic Efficacy

The following tables summarize key quantitative data from preclinical studies, comparing the performance of STING agonist combination therapies against monotherapies in various cancer models.

Table 1: Synergistic Effect of STING Agonist and TLR7/8 Agonist in a B16F10 Melanoma Model
Treatment GroupMean Tumor Volume (mm³) at Day 15Percent Survival at Day 25Key Immune Cell Changes (Fold Increase vs. Control)
Control (OVA antigen only)~18000%-
DMXAA (STING Agonist) + OVA~120020%CD8+ T cells: ~2x
TLR7/8 Agonist (522) + OVA~100040%NK cells: ~1.5x
DMXAA + TLR7/8 Agonist + OVA ~400 80% Antigen-specific CD8+ T cells: >4x

Data synthesized from studies investigating the combination of STING and TLR agonists as vaccine adjuvants.[1][2][3]

Table 2: Combination of STING Agonist and Checkpoint Inhibition in Murine Cancer Models
Cancer ModelTreatment GroupComplete Response (CR) RateMedian Survival (Days)Changes in Tumor Infiltrating Lymphocytes (TILs)
MC38 Colon Adenocarcinoma Anti-PD-110%25Moderate CD8+ T cell infiltration
MSA-1 (STING Agonist)100% (at highest tolerated dose)Not reached within study periodRobust CD8+ T cell infiltration
MSA-1 + Anti-PD-1 100% with long-term memory Not reached within study period Restored and enhanced T-cell responses
B16F10 Melanoma (Anti-PD-1 resistant) Anti-PD-10%~20Low CD8+ T cell infiltration
STING-LNP (cGAMP)20%~30Increased NK cell activation
STING-LNP + Anti-PD-1 60% >40 Synergistic increase in CD8+ and NK cells
High-Grade Serous Ovarian Cancer Carboplatin (B1684641)-58-
Carboplatin + STING Agonist-72Increased PD-1+ and activated CD8+ T cells
Carboplatin + STING Agonist + Anti-PD-1 ->90 Significantly higher IFN response and antigen presentation genes

Data compiled from preclinical studies on STING agonists combined with checkpoint inhibitors.[4][5][6][7][8][9]

Table 3: Impact on Cytokine Production in the Tumor Microenvironment
TreatmentKey Pro-Inflammatory Cytokines (Fold Increase vs. Control)Key T-cell Chemoattractants (Fold Increase vs. Control)
STING Agonist MonotherapyIFN-β: Significant increaseTNF-α: Moderate increaseCXCL9: Significant increaseCXCL10: Significant increaseCCL5: Significant increase
STING Agonist + Other Immunotherapy IFN-γ: Synergistic increase IL-12: Synergistic increase Sustained high levels of CXCL9, CXCL10, CCL5

Cytokine data is a qualitative summary from multiple studies demonstrating a consistent trend.[5][10]

Signaling Pathways and Experimental Workflows

To understand the mechanisms driving these synergistic effects and to provide a blueprint for future research, the following diagrams illustrate the key signaling pathways and experimental workflows.

STING Signaling Pathway

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[11] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for initiating a robust anti-tumor immune response.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (on ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerized) IRF3->pIRF3 IFN_genes Type I IFN Genes (IFN-β) pIRF3->IFN_genes translocates and activates transcription

Caption: The cGAS-STING signaling pathway, a key driver of innate immunity.

Experimental Workflow for Assessing Synergy in vivo

This workflow outlines the key steps in a preclinical study designed to evaluate the synergistic anti-tumor effects of a STING agonist in combination with a checkpoint inhibitor.

Experimental_Workflow cluster_setup cluster_treatment cluster_analysis tumor_implant Tumor Cell Implantation (e.g., B16F10, MC38) grouping Randomization into Treatment Groups: - Vehicle Control - STING Agonist - Checkpoint Inhibitor - Combination tumor_implant->grouping treatment Drug Administration (e.g., intratumoral STING agonist, i.p. anti-PD-1) grouping->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring tissue_harvest Tumor & Spleen Harvest monitoring->tissue_harvest flow_cytometry Flow Cytometry: Immune Cell Infiltration (CD8+, NK, MDSCs) tissue_harvest->flow_cytometry cytokine_analysis Cytokine Profiling: (ELISA/Multiplex) tissue_harvest->cytokine_analysis

Caption: A typical in vivo workflow for evaluating combination immunotherapy.

Logical Relationship of Synergy

The synergy between STING agonists and checkpoint inhibitors arises from a multi-faceted enhancement of the cancer-immunity cycle.

Synergy_Logic cluster_effects Combined Immunological Effects STING_Agonist STING Agonist DC_maturation ↑ Dendritic Cell (DC) Maturation & Antigen Presentation STING_Agonist->DC_maturation Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Tcell_exhaustion ↓ T-cell Exhaustion Checkpoint_Inhibitor->Tcell_exhaustion Tcell_priming ↑ Priming & Activation of Tumor-Specific T-cells DC_maturation->Tcell_priming Tcell_infiltration ↑ T-cell Infiltration into Tumor (Hot TME) Tcell_priming->Tcell_infiltration Tumor_killing Enhanced & Sustained Tumor Cell Killing Tcell_infiltration->Tumor_killing Tcell_exhaustion->Tumor_killing

Caption: Synergistic mechanism of STING agonists and checkpoint inhibitors.

Detailed Experimental Protocols

In Vivo Murine Tumor Model for Synergy Assessment
  • Cell Lines and Animal Models: C57BL/6 mice are commonly used for syngeneic tumor models such as B16F10 melanoma or MC38 colorectal adenocarcinoma.

  • Tumor Inoculation: 1 x 10^6 tumor cells are injected subcutaneously into the flank of 6-8 week old mice. Tumors are allowed to establish to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) STING agonist alone, (3) Immunotherapy partner (e.g., anti-PD-1 antibody) alone, and (4) Combination of STING agonist and immunotherapy partner.

  • Drug Administration:

    • STING Agonist (e.g., DMXAA, diABZI): Typically administered intratumorally (i.t.) at a concentration of 10-50 µg per mouse in a volume of 50 µL, often in multiple doses.

    • Checkpoint Inhibitor (e.g., anti-mouse PD-1): Administered intraperitoneally (i.p.) at a dose of 100-200 µg per mouse, typically every 3-4 days.

  • Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Animal survival is monitored daily.

  • Endpoint Analysis: Tumors and spleens are harvested for downstream analysis when tumors in the control group reach a predetermined endpoint.

Flow Cytometry for Immune Cell Profiling
  • Tissue Processing: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension. Spleens are mechanically dissociated. Red blood cells are lysed using an ACK lysis buffer.

  • Antibody Staining: Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface and intracellular markers to identify different immune cell populations. A typical panel might include:

    • T-cells: CD45, CD3, CD4, CD8

    • NK cells: CD45, NK1.1, CD335 (NKp46)

    • Myeloid cells: CD45, CD11b, Ly6G, Ly6C, F4/80

    • Activation/Exhaustion markers: CD69, PD-1, TIM-3, LAG-3

  • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software like FlowJo to quantify the percentage and absolute number of different immune cell subsets within the tumor microenvironment and spleen.

Cytokine and Chemokine Quantification
  • Sample Collection: Blood is collected via cardiac puncture or tail vein bleed at various time points post-treatment, and plasma is isolated. Tumors are homogenized in a lysis buffer containing protease inhibitors.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Principle: A sandwich ELISA is commonly used to quantify specific cytokines (e.g., IFN-β, IFN-γ, TNF-α, IL-12).

    • Procedure:

      • An ELISA plate is coated with a capture antibody specific for the cytokine of interest.

      • Standards and samples (plasma or tumor lysate) are added to the wells.

      • A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

      • A substrate solution (e.g., TMB) is added, and the colorimetric change is measured using a plate reader.

      • Cytokine concentrations are calculated based on a standard curve.

  • Multiplex Immunoassay (e.g., Luminex): This technology allows for the simultaneous quantification of multiple cytokines and chemokines from a small sample volume, providing a more comprehensive profile of the immune response.

Conclusion

The preclinical data strongly support the synergistic potential of combining STING agonists with other immunotherapies, particularly checkpoint inhibitors and TLR agonists. These combination strategies lead to enhanced tumor regression, improved survival rates, and a more robust and durable anti-tumor immune response. The underlying mechanism involves the transformation of the tumor microenvironment into an inflamed phenotype, characterized by increased infiltration and activation of cytotoxic T-cells and NK cells. The provided experimental protocols offer a framework for researchers to further investigate and optimize these promising combination therapies for clinical translation.

References

Safety Operating Guide

Navigating the Safe Disposal of STING Agonist-8 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of STING agonist-8 dihydrochloride (B599025), a potent research compound. In the absence of a specific Safety Data Sheet (SDS) for STING agonist-8 dihydrochloride, this document synthesizes safety and disposal information from the SDSs of closely related STING agonists, namely diABZI STING Agonist-1 (trihydrochloride) and STING agonist-14. Researchers must, however, consult their institution's Environmental Health and Safety (EHS) office for definitive guidance.

Immediate Safety and Hazard Information

Understanding the potential hazards of a substance is the first step in safe handling and disposal. Based on the data from similar STING agonists, a summary of potential hazards is presented below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

This data is based on the Safety Data Sheets for diABZI STING agonist-1 (trihydrochloride) and STING agonist-14 and may not be fully representative of this compound.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound in a laboratory setting. This procedure is based on standard practices for handling research-grade chemical waste.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

2. Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, contaminated gloves) should be placed in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a compatible, labeled hazardous waste container. Do not mix with other incompatible waste streams.[3][4] The container should be kept closed when not in use.[4][5]

  • Empty Original Container: The original vial containing this compound, once empty, should be managed as hazardous waste. It is recommended to triple rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound). The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the label and dispose of the container as directed by your institution's EHS office.[6]

3. Spill Management: In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area.

  • Containment: For a small dry spill, carefully wipe it up with a damp paper towel, avoiding dust generation. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand).

  • Cleaning: Clean the spill area with a suitable solvent.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

4. Final Disposal:

  • Contact EHS: Once your hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal.[5] Do not dispose of this compound down the drain or in the regular trash.[5]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the recommended workflow and a decision-making process for handling chemical waste in a laboratory setting.

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe weigh_dissolve Weighing and Dissolving ppe->weigh_dissolve solid_waste Solid Waste Generation (e.g., contaminated tips, paper) weigh_dissolve->solid_waste liquid_waste Liquid Waste Generation (e.g., unused solution) weigh_dissolve->liquid_waste spill Spill Occurs weigh_dissolve->spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid full_container Waste Container Full? collect_solid->full_container collect_liquid->full_container spill->weigh_dissolve No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->collect_solid contact_ehs Contact EHS for Pickup full_container->contact_ehs Yes continue_work Continue Work full_container->continue_work No

Caption: Disposal workflow for this compound.

WasteDecisionTree start Generated Laboratory Waste is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose in Regular Trash/Drain (per institutional policy) is_hazardous->non_hazardous No is_sharp Is it a sharp? is_hazardous->is_sharp Yes sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid or solid? is_sharp->is_liquid No contact_ehs Contact EHS for Disposal sharps_container->contact_ehs liquid_waste_container Collect in appropriate Liquid Hazardous Waste Container is_liquid->liquid_waste_container Liquid solid_waste_container Collect in appropriate Solid Hazardous Waste Container is_liquid->solid_waste_container Solid liquid_waste_container->contact_ehs solid_waste_container->contact_ehs

Caption: Decision tree for laboratory chemical waste disposal.

By adhering to these guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.

References

Personal protective equipment for handling STING agonist-8 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of STING agonist-8 dihydrochloride (B599025). The following procedural steps are designed to ensure the safe execution of research activities while minimizing risk and environmental impact. Given that STING agonist-8 dihydrochloride is a potent compound, adherence to these guidelines is critical for laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol generation, such as weighing and aliquoting the powder. Hoods or full-facepieces offer high protection.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is required.
Disposable Respirators (e.g., N95, FFP2)Suitable for lower-risk activities but not recommended as primary protection when handling the potent powder.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek® to protect against chemical dust.
Dedicated Lab CoatShould be worn over personal clothing. Professional laundering is recommended if not disposable.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Handling and Solution Preparation

A systematic approach is essential for safely handling this compound. The following step-by-step plan outlines the key phases from preparation to cleanup.

Preparation
  • Designated Area: All handling of the powdered compound must occur in a designated area, such as a chemical fume hood, a glove box, or a ventilated containment enclosure.

  • Decontamination Station: Prepare a decontamination solution (e.g., 70% ethanol) and have it readily available in the work area.

  • Waste Disposal: Set up clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.

Weighing and Solution Preparation
  • Weighing: Use a closed system for weighing the compound whenever possible to minimize dust generation. Gentle scooping techniques should be employed.

  • Solution Preparation: To dissolve the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible during this process.

Spill Management and Decontamination
  • Spill Response: In the event of a spill, immediately alert others in the area. Use a pre-prepared chemical spill kit to clean the spill, working from the outside in.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

G cluster_prep Preparation Phase cluster_handling Handling & Solution Preparation cluster_cleanup Cleanup & Disposal P1 Designate Handling Area (e.g., Fume Hood) P2 Prepare Decontamination and Waste Stations P1->P2 P3 Don Appropriate PPE P2->P3 H1 Weigh Compound (Minimize Dust) P3->H1 H2 Prepare Solution (Add Solvent to Solid) H1->H2 C1 Decontaminate Surfaces and Equipment H2->C1 C2 Doff and Dispose of PPE C1->C2 C3 Dispose of Chemical Waste C2->C3

Caption: Experimental Workflow for Handling this compound.

Disposal Plan

The disposal of this compound and associated waste must comply with all applicable federal, state, and local regulations.[1]

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with the compound, including gloves, coveralls, shoe covers, and weighing papers, must be collected in a dedicated, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions containing this compound and rinse water from decontaminating non-disposable equipment must be collected in a separate, sealed hazardous waste container.[3] Do not dispose of this material down the drain.[3]

  • Sharps Waste: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Toxic," "Potent Compound").[3]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[2][3]

  • Pickup: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

STING Signaling Pathway

STING (Stimulator of Interferon Genes) is a critical component of the innate immune system that detects cytosolic DNA, which is a sign of viral or bacterial infection or cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3_inactive IRF3 (inactive) TBK1->IRF3_inactive phosphorylates IRF3_active IRF3 (active, dimerized) IRF3_inactive->IRF3_active IFN_genes Type I Interferon Genes IRF3_active->IFN_genes activates transcription

References

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